Melilotigenin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKGAAIGRYCEP-SDDNWOMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Melilotigenin C: A Technical Guide to its Discovery, Isolation, and Characterization from Melilotus messanensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melilotigenin C, a pentacyclic triterpenoid, has been identified as a constituent of Melilotus messanensis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes a summary of its reported biological activities and detailed, synthesized experimental protocols based on established phytochemical methodologies. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.
Introduction
Melilotus messanensis (L.) All., commonly known as Messina sweet clover, is a plant species belonging to the Fabaceae family. Phytochemical investigations of this plant have led to the isolation of a variety of secondary metabolites, including phenolic acids, coumarins, flavonoids, and a significant number of triterpenoids.[1][2] Among these, this compound has been identified as a noteworthy constituent. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them attractive candidates for drug discovery and development. This guide focuses specifically on the discovery and isolation of this compound from Melilotus messanensis.
Discovery and Isolation
This compound was first reported as a natural product isolated from the aerial parts of Melilotus messanensis in the late 1990s by the research group of Macías, Simonet, and Galindo.[1][3][4] Their work on the allelopathic potential of compounds from this plant led to the characterization of several novel triterpenes.[1][4]
Experimental Protocol: Extraction and Isolation
The following protocol is a synthesized methodology based on standard phytochemical techniques and information available from related studies.
2.1.1. Plant Material Collection and Preparation
-
Aerial parts of Melilotus messanensis are collected and air-dried in the shade.
-
The dried plant material is ground into a fine powder to increase the surface area for extraction.
2.1.2. Extraction
-
The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, such as methanol or ethanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
2.1.3. Fractionation
-
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.
2.1.4. Chromatographic Purification
-
Column Chromatography (CC): The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified by pTLC on silica gel plates, using an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Methodologies
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment in the molecule.
-
¹³C-NMR and DEPT: Determine the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure. The key correlations in the HMBC spectrum help to piece together the complex ring system and the positions of the substituents.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.
Biological Activity
Preliminary studies have indicated that this compound possesses cytotoxic activity against a range of human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported IC₅₀ values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 18.62 |
| A-549 | Lung Cancer | 21.24 |
| MCF-7 | Breast Cancer | 28.65 |
| DU-145 | Prostate Cancer | 26.00 |
| HEK-293 | Normal Human Kidney | 95.60 |
Data sourced from a 2024 review on plant-derived triterpenoids.
The higher IC₅₀ value against the non-cancerous HEK-293 cell line suggests some level of selectivity towards cancer cells, a desirable characteristic for potential anticancer agents.
Signaling Pathways and Mechanism of Action
To date, there is a lack of specific studies investigating the molecular mechanisms of action of this compound, including its effects on cellular signaling pathways. Many triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6]
Hypothesized Anti-Inflammatory Signaling Cascade
Caption: Hypothesized inhibitory effect of this compound on inflammatory pathways.
Further research is warranted to elucidate the precise signaling cascades affected by this compound, which would provide valuable insights into its therapeutic potential.
Conclusion and Future Directions
This compound, a triterpenoid isolated from Melilotus messanensis, has demonstrated in vitro cytotoxic activity against several cancer cell lines. This technical guide has synthesized the available information on its discovery, isolation, and structural characterization.
Future research should focus on:
-
Re-isolation and Scale-up: Developing optimized and scalable methods for the isolation of this compound to facilitate further preclinical studies.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its anticancer and potential anti-inflammatory effects.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore and optimize its biological activity.
The information presented herein provides a solid foundation for the continued investigation of this compound as a promising natural product lead for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive polar triterpenoids from Melilotus messanensis [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of a Unique Monoterpene Diperoxy Dimer From Ziziphora clinopodioides subsp. bungeana Together With Triterpenes With Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Natural Origins of Melilotigenin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of Melilotigenin C, a pentacyclic triterpenoid sapogenin with potential pharmacological applications. This document provides a comprehensive overview of its plant origins, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biological context through relevant signaling pathways.
Natural Sources and Abundance of this compound
This compound has been primarily identified in plants belonging to the Melilotus genus, commonly known as sweet clover. These herbaceous plants are members of the Fabaceae family and are widespread in Europe and Asia, with some species naturalized in North America.
The primary documented sources of this compound are:
-
Melilotus officinalis (L.) Pall. (Yellow Sweet Clover): The aerial parts of this plant are a known source of this compound.[1] It was in this species that the compound was first isolated and characterized.[2]
-
Melilotus albus Medik. (White Sweet Clover): This species has also been reported to contain this compound, alongside other triterpenoid saponins.
While the presence of this compound in these species is established, specific quantitative data on its yield or concentration in the plant material is not extensively reported in publicly available literature. The abundance of triterpenoid saponins in plants can vary based on genetic factors, geographical location, and harvesting time.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Quantitative Data (Yield/Concentration) |
| Melilotus officinalis (L.) Pall. | Fabaceae | Aerial Parts | Confirmed[1] | Not specified in available literature |
| Melilotus albus Medik. | Fabaceae | Not specified | Reported[3] | Not specified in available literature |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction, hydrolysis, and chromatographic purification. The following protocol is a generalized procedure based on established methods for the isolation of triterpenoid sapogenins from Melilotus species.
1. Extraction of Saponins:
-
Plant Material Preparation: Air-dried and powdered aerial parts of Melilotus officinalis are used as the starting material.
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds.
-
Saponin Extraction: The defatted plant material is then extracted with methanol or ethanol. This can be done by maceration or Soxhlet extraction. The resulting extract contains the saponins, which are glycosides of this compound and other sapogenins.
2. Acid Hydrolysis of Saponins:
-
Hydrolysis Step: The crude saponin extract is subjected to acid hydrolysis to cleave the sugar moieties from the sapogenin backbone. This is typically achieved by refluxing the extract with an acid, such as 2N hydrochloric acid or sulfuric acid, in a methanol-water mixture.
-
Isolation of Crude Sapogenins: After hydrolysis, the reaction mixture is neutralized and the precipitated crude sapogenins are collected by filtration.
3. Chromatographic Purification of this compound:
-
Column Chromatography: The crude sapogenin mixture is then subjected to column chromatography for separation. Silica gel is a commonly used stationary phase.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are combined and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Visualizing the Biological Context
To understand the biological relevance of this compound, it is crucial to consider its biosynthetic origins and potential mechanisms of action.
Biosynthesis of Triterpenoid Saponins in Fabaceae
This compound, as a triterpenoid sapogenin, is synthesized via the isoprenoid pathway. The following diagram illustrates the general biosynthetic pathway leading to the formation of oleanane-type triterpenoids in plants of the Fabaceae family.
Caption: Generalized biosynthetic pathway of oleanane-type triterpenoid saponins.
Potential Anti-inflammatory Signaling Pathway
Oleanane-type triterpenoids, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism by which a triterpenoid like this compound could exert its anti-inflammatory effects.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow for Isolation
The following diagram provides a logical workflow for the isolation of this compound from its natural source.
Caption: General experimental workflow for the isolation of this compound.
References
An In-Depth Technical Guide to Melilotigenin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melilotigenin C is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological effects, and the experimental methodologies used to ascertain these properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Identity
This compound is classified as a pentacyclic triterpenoid. Its formal chemical name, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3(2H)-one .
Key identifiers for this compound are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3(2H)-one |
| CAS Number | 188970-21-0 |
| Molecular Formula | C₃₀H₄₈O₃ |
Biological Activities
Current research indicates that this compound exhibits a range of biological activities, including cytotoxic and antimicrobial effects. These properties suggest its potential as a lead compound for the development of novel therapeutic agents.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against several human cancer cell lines. A key study by Rukachaisirikul and colleagues in 2007 investigated the biological activities of chemical constituents from Erythrina stricta and Erythrina subumbrans, where a compound corresponding to this compound was evaluated.[1][2][3] The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.
| Cell Line | Cell Type | IC₅₀ (µM) |
| HeLa | Human Cervical Cancer | 18.62 |
| HEK293 | Human Embryonic Kidney | > 50 |
| MCF7 | Human Breast Cancer | 28.65 |
Antimicrobial Activity
This compound has been reported to possess antibacterial and antimycobacterial properties. It is noted to be a natural product isolated from Melilotus messanensis. The proposed mechanism for its antimycobacterial action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5]
Experimental Protocols
This section provides an overview of the methodologies employed in the evaluation of this compound's biological activities.
Cytotoxicity Assay
The cytotoxic activity of this compound against various human cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Workflow for Cytotoxicity Testing:
Antimycobacterial Activity Assay
While specific details on the antimycobacterial testing of this compound are not extensively documented in readily available literature, a general protocol for assessing such activity involves the following steps.
General Workflow for Antimycobacterial Susceptibility Testing:
Signaling Pathways
Detailed studies elucidating the specific signaling pathways modulated by this compound are currently limited. However, based on its observed biological activities, some potential mechanisms can be hypothesized.
Apoptosis Induction in Cancer Cells
The cytotoxicity of many triterpenoids is often linked to the induction of apoptosis. This programmed cell death can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Given the cytotoxic effects of this compound on cancer cells, it is plausible that it may trigger one or both of these apoptotic cascades.
Hypothesized Apoptotic Signaling:
Inhibition of Mycolic Acid Biosynthesis
The antimycobacterial activity of this compound is suggested to stem from the disruption of mycolic acid synthesis. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier. Inhibition of this pathway compromises the integrity of the cell wall, leading to bacterial cell death. This pathway is a known target for several antimycobacterial drugs.[4][5][6]
Logical Relationship in Mycolic Acid Synthesis Inhibition:
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic and potential antimicrobial activities. The available data, while limited, provides a strong rationale for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action in both cancer and microbial cells.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in preclinical animal models.
-
Chemical Synthesis and Analogue Development: Exploring the total synthesis of this compound to ensure a sustainable supply for research and to enable the generation of novel analogues with improved potency and selectivity.
This technical guide serves as a starting point for researchers interested in the further exploration and development of this compound as a potential therapeutic agent.
References
- 1. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 5. microbenotes.com [microbenotes.com]
- 6. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Proposed Framework for the Preliminary Biological Screening of Melilotigenin C
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Melilotigenin C, a triterpenoid saponin recently identified from the genus Melilotus, represents a novel scaffold for therapeutic innovation. While direct biological screening data for this compound is not yet publicly available, its structural class and origin suggest a high probability of significant pharmacological activity. Triterpenoid saponins isolated from Melilotus and other plant species have demonstrated a wide array of effects, including cytotoxic, anti-inflammatory, and enzyme inhibitory activities. This technical whitepaper outlines a comprehensive, proposed framework for the preliminary biological screening of this compound. It provides detailed experimental protocols for key in vitro assays and presents potential signaling pathways that may be modulated by this compound, based on the known activities of structurally related molecules. This document is intended to serve as a foundational guide for researchers initiating the pharmacological investigation of this promising natural product.
Introduction
Triterpenoid saponins are a diverse group of naturally occurring glycosides that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] The genus Melilotus (sweet clover) is a known source of various bioactive compounds, including saponins that have been investigated for their anti-inflammatory and cytotoxic properties.[3][4] this compound, as a member of this class, is a compelling candidate for systematic biological evaluation. This document details a proposed multi-tiered screening approach to elucidate the cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this compound.
Proposed Areas of Biological Screening
Based on the established activities of related triterpenoid saponins, the preliminary biological screening of this compound should prioritize the following areas:
-
Cytotoxic Activity: To assess the potential of this compound as an anticancer agent.
-
Anti-inflammatory Activity: To investigate its potential for treating inflammatory disorders.
-
Enzyme Inhibitory Activity: To explore its capacity to modulate key enzymes involved in various disease pathways.
Data Presentation: Representative Activities of Related Saponins
Due to the absence of specific experimental data for this compound, the following tables summarize the reported activities of other triterpenoid saponins isolated from Melilotus species and other sources. This data serves as a benchmark for the anticipated potency of this compound.
Table 1: Representative Cytotoxic Activity of Triterpenoid Saponins against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Melilotus indicus extract | HepG2 | Trypan Blue | 16.6 | [5] |
| Melilotus indicus extract | SNU-182 | Trypan Blue | 13.21 | [5] |
| Compounds from M. officinalis | MCF-7 | CCK-8 | 4.83 - 9.24 | [3] |
| Triterpenoid Saponins | HepG2, LU-1, RD | Not Specified | 1.76 - 7.21 µM | [6] |
Table 2: Representative Anti-inflammatory Activity of Melilotus Saponins and Extracts
| Compound/Extract | Model | Key Findings | Reference |
| Azukisaponin V (M. elegans) | Carrageenan-induced rat paw edema | ~10x more potent than indomethacin | [4] |
| Melilotus officinalis extracts | LPS-stimulated RAW 264.7 cells | Inhibition of NO, TNF-α, and IL-6 | [3] |
| Soyasaponins (M. officinalis) | LPS-stimulated RAW 264.7 cells | Downregulation of iNOS and COX-2 |
Table 3: Representative Enzyme Inhibitory Activity of Triterpenoid Saponins
| Saponin Source | Target Enzyme | IC50 | Reference |
| Pittosporum angustifolium | Topoisomerase I | 2.8–46.5 µM | [7] |
| Camellia sinensis | Hyaluronidase | Stronger than rosmarinic acid | [8] |
| Pouteria cambodiana | α-Glucosidase, Pancreatic Lipase | Potent Inhibition | [9] |
Experimental Protocols
The following are detailed protocols for the proposed preliminary biological screening of this compound.
Cytotoxicity Screening: MTT Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6][12]
-
Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Enzyme Inhibition Screening
This assay assesses the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is relevant for diabetes management.[9][13]
-
Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), and acarbose (positive control).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound, 100 µL of 0.1 U/mL α-glucosidase solution in phosphate buffer (pH 6.8), and incubate at 37°C for 10 minutes.[13]
-
Add 50 µL of 3 mM pNPG solution to initiate the reaction and incubate for another 10 minutes at 37°C.[13]
-
Stop the reaction by adding 100 µL of 1 M Na2CO3.[13]
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
This assay evaluates the ability of this compound to inhibit pancreatic lipase, a key enzyme in fat digestion, which is a target for anti-obesity drugs.[9][14]
-
Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (pNPB), and orlistat (positive control).
-
Assay Procedure:
-
Data Analysis: The percentage of lipase inhibition is calculated, and the IC50 value is determined.
Visualization of Workflows and Potential Signaling Pathways
To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the biological screening of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound presents a compelling opportunity for the discovery of new therapeutic agents. Although direct biological data is currently lacking, the established activities of related triterpenoid saponins from the Melilotus genus provide a strong rationale for its investigation. The proposed screening framework detailed in this whitepaper offers a systematic and robust approach to characterizing the cytotoxic, anti-inflammatory, and enzyme inhibitory properties of this compound. The successful execution of these studies will be a critical first step in unlocking the therapeutic potential of this novel natural product.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. α-Glucosidase inhibition assay [bio-protocol.org]
- 4. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 8. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 14. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
Melilotigenin C: A Technical Guide to its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melilotigenin C, a pentacyclic triterpenoid of the oleanane series, is a plant secondary metabolite found in species of the Melilotus genus. As a member of the vast and structurally diverse class of triterpenoids, this compound is implicated in the plant's defense mechanisms and has potential pharmacological activities, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and its putative role in modulating key signaling pathways involved in the inflammatory response. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, drawing upon established methodologies for related oleanane triterpenoids.
Introduction to this compound
This compound is classified as an oleanane-type triterpenoid, a subclass of triterpenes characterized by a five-ring carbon skeleton.[1] Triterpenoids are synthesized in plants through the isoprenoid pathway and play crucial roles in growth, development, and defense against pathogens and herbivores.[2][3] While research directly focused on this compound is limited, its structural similarity to other well-studied oleanane triterpenoids, such as oleanolic acid, suggests it may possess significant biological activities. Extracts from Melilotus species, known sources of this compound, have been traditionally used for their anti-inflammatory properties.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₃ | [5] |
| Molecular Weight | 456.7 g/mol | [5] |
| IUPAC Name | (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | [5] |
| CAS Number | 188970-21-0 | [5] |
| Class | Oleanane Triterpenoid | [1] |
| Appearance | Powder | [5] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoids, originating from the isoprenoid pathway.[2][3]
The pathway begins with the synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol.[5] These units are sequentially condensed to form the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which represents a critical branch point. The cyclization of 2,3-oxidosqualene by β-amyrin synthase yields the pentacyclic oleanane skeleton.[5][6] Subsequent modifications of the β-amyrin backbone, including oxidation, hydroxylation, and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to produce the diverse array of oleanane-type saponins, including this compound.[2][3]
Putative Role in Plant Defense and Signaling
As a secondary metabolite, this compound is likely involved in the plant's defense against biotic and abiotic stresses. Triterpenoid saponins, in general, are known for their antimicrobial and insecticidal properties.[7] The production of these compounds can be induced by signaling molecules such as jasmonic acid and salicylic acid, which are key regulators of plant defense responses.[8]
Pharmacological Activity: Anti-inflammatory Role
Extracts from Melilotus species have demonstrated significant anti-inflammatory activity.[3][9][10] While direct evidence for this compound is scarce, the anti-inflammatory effects of structurally similar oleanane triterpenoids are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways.
Inhibition of Inflammatory Enzymes
Many triterpenoids exert their anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[11][12][13][14]
Modulation of Signaling Pathways
The anti-inflammatory actions of oleanane triterpenoids are frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][15]
-
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Oleanane triterpenoids have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[17]
-
MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[9][15] Oleanane triterpenoids have been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.[1][9] By interfering with these pathways, this compound could potentially reduce the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
The following protocols are based on established methods for the extraction, isolation, and biological evaluation of oleanane triterpenoids from plant sources. These can be adapted for the specific study of this compound from Melilotus species.
Extraction and Isolation of this compound
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Melilotus species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).
-
Purification: Further purify the fractions containing compounds of interest using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC).[17]
-
Structural Elucidation: Identify the purified compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.[8][12]
In Vitro Anti-inflammatory Assays
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18][19]
Protocol:
-
Prepare a reaction mixture containing assay buffer, heme, and human recombinant COX-2 enzyme in a 96-well plate.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells. Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate solution.
-
Incubate for a further 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Principle: This spectrophotometric assay measures the inhibition of lipoxygenase-catalyzed oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid, which can be monitored by the increase in absorbance at 234 nm.[20][21]
Protocol:
-
Prepare a reaction mixture containing this compound at various concentrations and a lipoxygenase solution in a phosphate buffer (pH 8.0).
-
Incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding a linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.
-
Use a known LOX inhibitor (e.g., quercetin) as a positive control.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Principle: This assay utilizes a cell line (e.g., HEK293T) that is transiently transfected with an NF-κB-dependent reporter plasmid (e.g., encoding luciferase or GFP). Inhibition of NF-κB activation by the test compound results in a decrease in the reporter signal.[16][22]
Protocol:
-
Seed HEK293T cells in a 24-well plate and transfect them with an NF-κB reporter plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Calculate the percentage of inhibition of NF-κB activity.
Quantitative Analysis
High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of triterpenoids in plant extracts.[23][24][25][26]
Protocol:
-
Sample Preparation: Prepare a standardized solution of the Melilotus extract containing this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode-array detector monitoring at a wavelength appropriate for triterpenoids (e.g., 205 nm).
-
-
Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Quantification: Inject the sample extract and quantify the amount of this compound by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
This compound, as an oleanane-type triterpenoid from Melilotus species, represents a promising area for research in phytochemistry and pharmacology. While direct studies on this compound are limited, its structural similarity to other bioactive triterpenoids suggests a potential role as an anti-inflammatory agent. Future research should focus on the definitive elucidation of its biosynthetic pathway, the specific molecular targets of its anti-inflammatory action, and its efficacy and safety in preclinical models. The development of robust analytical methods for its quantification in plant material will also be crucial for its potential development as a phytopharmaceutical or a lead compound for drug discovery. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the scientific and therapeutic potential of this compound.
References
- 1. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-27-carboxylated oleanane triterpenoids up-regulate TRAIL DISC assembly via p38 MAPK and CHOP-mediated DR5 expression in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cultivation of Melilotus officinalis as a source of bioactive compounds in association with soil recovery practices [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. iomcworld.com [iomcworld.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. academicjournals.org [academicjournals.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An improved HPLC-DAD method for quantitative comparisons of triterpenes in Ganoderma lucidum and its five related species originating from Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Triterpenoid Architecture of Melilotigenin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melilotigenin C, a lesser-known triterpenoid, presents a unique structural framework that warrants in-depth investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the core structural features of this compound, including its chemical identity and foundational properties. Due to the limited publicly available experimental data, this document focuses on presenting the established chemical information and outlines the standard experimental protocols utilized for the isolation and structural elucidation of similar triterpenoid compounds. This guide serves as a foundational resource for researchers initiating studies on this compound, providing the necessary groundwork for future exploration of its bioactivity and therapeutic potential.
Core Structure and Chemical Identity
This compound is a pentacyclic triterpenoid with the systematic IUPAC name (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-Hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one. Its chemical structure is characterized by an oleanane-type skeleton, a common framework among triterpenoids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | Pharmaffiliates[1] |
| Molecular Weight | 456.71 g/mol | Pharmaffiliates[1] |
| CAS Number | 188970-21-0 | Pharmaffiliates[1] |
| Synonyms | Not Available | - |
| Appearance | Not Available | - |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |
Experimental Protocols
Isolation of Triterpenoids from Plant Material
The isolation of triterpenoids from plant sources like Melilotus officinalis typically involves a multi-step extraction and chromatographic purification process.
Workflow for Triterpenoid Isolation
References
In-depth Technical Guide on the Potential Therapeutic Targets of Melilotigenin C
1. Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of Melilotigenin C and its potential therapeutic targets. Following a rigorous and systematic search of available biomedical and scientific literature, it has been determined that there is a significant lack of published research on the biological activities, mechanism of action, and specific therapeutic targets of this compound. This document outlines the known information about this compound and highlights the current knowledge gap, thereby identifying a clear area for future research.
2. Introduction to this compound
This compound is a naturally occurring triterpenoid. Triterpenoids are a large and structurally diverse class of organic compounds, which are known to exhibit a wide range of biological activities. The primary source of this compound, as reported in the available literature, is the plant species Melilotus messanensis.
Basic chemical and physical properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C30H46O5 | PubChem |
| Molecular Weight | 486.7 g/mol | PubChem |
| Compound Type | Triterpenoid | PubChem |
| Known Source | Melilotus messanensis | PubChem |
3. Current State of Research on Therapeutic Targets
An exhaustive search of scientific databases and literature has revealed a notable absence of studies investigating the potential therapeutic targets of this compound. As of the date of this report, there are no publicly available in vitro or in vivo studies that elucidate its mechanism of action or its effects on specific signaling pathways. Consequently, no quantitative data on its biological activity, such as IC50 or EC50 values, are available to be presented.
4. Signaling Pathways
Due to the lack of research on the biological effects of this compound, there is currently no information available to implicate this compound in any specific signaling pathways. The creation of a signaling pathway diagram is therefore not possible at this time.
5. Experimental Protocols
The absence of published experimental studies on this compound means that there are no established protocols for investigating its biological activity. Future research would necessitate the development and validation of new experimental methodologies to assess its potential therapeutic effects.
A generalized workflow for initial investigation of a novel natural product like this compound is proposed below.
This compound represents an unexplored natural product with potential for therapeutic applications, characteristic of the broader class of triterpenoids. The current body of scientific literature lacks any data on its biological activity and potential therapeutic targets. This presents a significant opportunity for novel research in the fields of pharmacology and drug discovery.
Future research efforts should be directed towards:
-
Initial Bioactivity Screening: Performing a broad range of in vitro assays to identify any potential biological effects of this compound, such as anticancer, anti-inflammatory, or antimicrobial activities.
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the molecular targets of this compound.
-
Mechanism of Action Studies: Once a biological activity and potential targets are identified, further studies will be required to elucidate the downstream signaling pathways and the precise mechanism by which this compound exerts its effects.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models will be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Methodological & Application
high-performance liquid chromatography (HPLC) method for Melilotigenin C analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Melilotigenin C is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantitative analysis of this compound, a triterpenoid saponin.
Application Note: Quantitative Analysis of this compound by HPLC
Introduction
This compound is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.[1][2]
This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the fact that triterpenoid saponins often lack a strong chromophore for UV detection, this protocol will also discuss alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) to ensure high sensitivity.[1][3][4]
Chromatographic Conditions
A general HPLC method for the analysis of triterpenoid saponins can be adapted for this compound. The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a suitable detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with a higher concentration of A, and gradually increase the concentration of B over the run time to elute this compound. A suggested gradient is provided in the protocol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 205 nm. If sensitivity is insufficient, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[1][3][4] |
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Detailed Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid extract is as follows:
-
Accurately weigh a suitable amount of the sample (e.g., 100 mg of a powdered plant extract).
-
Add a known volume of methanol (e.g., 10 mL) and sonicate for 30 minutes to extract this compound.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions mentioned in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Suggested Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 90 | 10 |
| 20.00 | 50 | 50 |
| 35.00 | 10 | 90 |
| 40.00 | 10 | 90 |
| 40.01 | 90 | 10 |
| 45.00 | 90 | 10 |
4. Data Analysis and Quantification
The concentration of this compound in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.
-
V = Volume of the extraction solvent (mL).
-
W = Weight of the sample (g).
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
Application Note: Quantitative Analysis of Melilotigenin C in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantification of Melilotigenin C, a triterpenoid saponin, in biological matrices such as plasma or tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic, metabolism, or toxicology studies. The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a naturally occurring triterpenoid with potential pharmacological activities. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of such molecules. This protocol outlines a robust method for the determination of this compound concentrations.
Chemical Information
-
Compound Name: this compound
-
Molecular Formula: C₃₀H₄₈O₃
-
Molecular Weight: 456.71 g/mol
-
CAS Number: 188970-21-0
Experimental Protocol
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix and removal of interfering substances.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar physicochemical properties)
-
Protein Precipitation Solvent: Acetonitrile or Methanol with 0.1% formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reconstitution Solvent: 50:50 Acetonitrile:Water
Procedure:
-
Spiking: To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution. For calibration standards and quality control samples, add the appropriate concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of cold protein precipitation solvent to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for quantitative analysis.
Mass Spectrometric Conditions (Theoretical):
These transitions are proposed based on the structure of this compound and common fragmentation patterns of triterpenoids. Experimental optimization is required.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 457.36 [M+H]⁺ |
| Product Ion 1 (Q3) | To be determined experimentally (e.g., loss of H₂O, m/z 439.35) |
| Product Ion 2 (Q3) | To be determined experimentally (e.g., characteristic ring cleavage) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Quantitative Data Summary
The following table should be populated with experimental data upon method validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| This compound | 457.36 | Optimized | Optimized | Determined | Determined | Determined | Determined | Determined |
| Internal Standard | To be selected | Optimized | Optimized | N/A | N/A | N/A | N/A | N/A |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Proposed Fragmentation Pathway
Application Notes and Protocols for the Isolation and Purification of Melilotigenin C from Melilotus officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melilotigenin C, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. Triterpenoid saponins are a diverse class of natural products known for a wide range of biological activities. This document provides a detailed methodology for the isolation and purification of this compound from the flowering aerial parts of Melilotus officinalis (Yellow Sweet Clover), a known source of various triterpenoid saponins.[1] The protocols outlined below are based on established methods for the extraction and purification of saponins from plant materials and have been adapted for the specific target compound, this compound.[2]
Data Presentation: Expected Yield and Purity
The following table summarizes the anticipated yield and purity of this compound at each stage of the isolation and purification process. These values are estimates based on typical recoveries of triterpenoid saponins from plant extracts and may vary depending on the quality of the plant material and specific experimental conditions.
| Purification Step | Starting Material (g) | Product | Yield (mg) | Purity (%) | Analytical Method |
| Extraction | 1000 g (dried plant material) | Crude Methanolic Extract | 150,000 | ~5% | Gravimetric |
| Solvent Partitioning | 150,000 mg (crude extract) | n-Butanol Fraction | 30,000 | ~20% | TLC, HPLC-ELSD |
| Silica Gel Column Chromatography | 30,000 mg (n-butanol fraction) | Saponin-Enriched Fraction | 5,000 | ~60% | HPLC-ELSD |
| C18 Reverse-Phase Column Chromatography | 5,000 mg (saponin-enriched fraction) | Semi-Purified this compound | 800 | ~90% | HPLC-ELSD |
| Preparative HPLC | 800 mg (semi-purified fraction) | Purified this compound | 300 | >98% | HPLC-ELSD, NMR |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Source: Flowering aerial parts of Melilotus officinalis.
-
Collection: Harvest during the full flowering stage.
-
Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a coarse powder (20-40 mesh).
Extraction of Crude Saponins
This protocol utilizes maceration with methanol to efficiently extract a broad range of secondary metabolites, including triterpenoid saponins.
-
Reagents and Equipment:
-
Powdered Melilotus officinalis
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
-
Procedure:
-
Place 1 kg of the powdered plant material into the glass container.
-
Add 5 L of methanol to the container, ensuring the plant material is fully submerged.
-
Seal the container and place it on a shaker at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Solvent-Solvent Partitioning
This step aims to separate the saponins from more lipophilic and hydrophilic impurities.[2]
-
Reagents and Equipment:
-
Crude methanolic extract
-
Distilled water
-
n-Hexane (analytical grade)
-
n-Butanol (analytical grade)
-
Separatory funnel (5 L)
-
-
Procedure:
-
Suspend the crude methanolic extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a 5 L separatory funnel.
-
Add 1 L of n-hexane and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer. Discard the upper n-hexane layer (this removes nonpolar compounds like fats and sterols).
-
Repeat the n-hexane wash two more times.
-
To the remaining aqueous layer, add 1 L of n-butanol and shake vigorously.
-
Allow the layers to separate and collect the upper n-butanol layer.
-
Repeat the n-butanol extraction three times.
-
Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the n-butanol fraction rich in saponins.
-
Silica Gel Column Chromatography
This is a normal-phase chromatography step to separate the saponins based on their polarity.
-
Reagents and Equipment:
-
n-Butanol fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
Vanillin-sulfuric acid spray reagent
-
-
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack the chromatography column.
-
Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., 90:10:1, 80:20:2, 70:30:3 v/v/v) or a gradient of ethyl acetate-methanol-water.
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water 70:30:5).
-
Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.
-
Combine the fractions containing the target compound (this compound) based on the TLC profiles to obtain a saponin-enriched fraction.
-
C18 Reverse-Phase Column Chromatography
This reverse-phase chromatography step further purifies this compound by separating it from other saponins with different hydrophobicities.
-
Reagents and Equipment:
-
Saponin-enriched fraction
-
C18 reverse-phase silica gel (40-63 µm)
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Ultrapure water
-
Fraction collector
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
-
Procedure:
-
Pack the column with C18 reverse-phase silica gel.
-
Dissolve the saponin-enriched fraction in a small volume of methanol.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 60%, 70%, 80%, 90%, 100% methanol).
-
Collect fractions and analyze them by HPLC-ELSD to identify those containing this compound.
-
Combine the pure fractions to obtain semi-purified this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound.
-
Reagents and Equipment:
-
Semi-purified this compound
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a C18 column and a suitable detector (e.g., ELSD or UV at low wavelength ~205 nm).
-
-
Procedure:
-
Dissolve the semi-purified this compound in the initial mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results. A typical starting point could be a gradient of 40-60% acetonitrile over 30 minutes.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway
Disclaimer: The specific signaling pathway modulated by this compound has not been fully elucidated. The following diagram represents a generalized pathway that can be influenced by bioactive saponins, such as the NF-κB signaling pathway, which is involved in inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols: In Vitro Assay for Mycobacterium tuberculosis Inhibition by Melilotigenin C
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, there is no publicly available data specifically demonstrating the inhibitory activity of Melilotigenin C against Mycobacterium tuberculosis. The following application notes and protocols provide a detailed, generalized framework for evaluating the potential antimycobacterial activity of a novel natural product, using this compound as a representative example. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This underscores the urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds.
This compound is a triterpenoid saponin that has been identified in various plant species. While its direct activity against M. tuberculosis has not been reported, other structurally related triterpenoids have demonstrated antibacterial properties, making this compound a candidate for investigation.
These application notes provide a comprehensive protocol for the in vitro assessment of this compound's inhibitory potential against M. tuberculosis using the widely adopted Microplate Alamar Blue Assay (MABA).[1][2][3][4] This colorimetric assay is a reliable, cost-effective, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating mycobacteria.[1][5]
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA utilizes the redox indicator Alamar Blue (resazurin) to measure cell viability.[4] In the presence of metabolically active, viable M. tuberculosis, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin.[2][4] The degree of this color change is proportional to the number of viable bacteria. Therefore, in the presence of an effective inhibitory compound like this compound at or above its MIC, the solution will remain blue, indicating the inhibition of bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H48O3 | Pharmaffiliates |
| Molecular Weight | 456.71 g/mol | Pharmaffiliates |
| Chemical Class | Triterpenoid | FooDB |
| Solubility | Estimated low aqueous solubility | The Good Scents Company |
| Vehicle for Assay | Dimethyl sulfoxide (DMSO) | General Practice |
Table 2: Hypothetical MIC of this compound and Control Drugs against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) |
| This compound | 12.5 | 27.37 |
| Isoniazid | 0.05 | 0.36 |
| Rifampicin | 0.1 | 0.12 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Dissolution: Dissolve the compound in 100 µL of 100% dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (10 mg/mL in DMSO)
-
Isoniazid and Rifampicin (positive controls)
-
Sterile 96-well microplates (clear, flat-bottom)
-
Alamar Blue reagent
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Plate Setup:
-
Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation during incubation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to the inner wells (columns 2-11, rows B-G).
-
-
Compound Dilution:
-
Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and continuing this process across the plate to column 10.
-
Discard 100 µL from column 10.
-
Column 11 serves as the drug-free control (inoculum only).
-
A separate well containing only media serves as a negative control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in the supplemented 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from columns 2 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After 7 days of incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading the Results:
-
Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
-
For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
References
- 1. foodb.ca [foodb.ca]
- 2. Melilotigenin B | C30H46O3 | CID 91895471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pancreatic Lipase Inhibition Assay Using Flavonoids as an Exemplar for Melilotigenin C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The assay described herein utilizes a colorimetric method with p-nitrophenyl butyrate (p-NPB) or a similar p-nitrophenyl ester as a substrate. Pancreatic lipase hydrolyzes the substrate to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction, allowing for the determination of inhibitory activity and the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).[5][6]
Data Presentation
The inhibitory potential of various flavonoids against pancreatic lipase has been evaluated in numerous studies. The IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are a standard measure of inhibitory potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of flavonoids against porcine pancreatic lipase (PPL), providing a comparative landscape for potential inhibitors like Melilotigenin C.
| Flavonoid | IC50 (µM) | Reference |
| Luteolin | 99 ± 11 | [2] |
| Quercetin | 128 ± 22 | [2] |
| Baicalein | 156 ± 22 | [2] |
| Apigenin | 256 ± 54 | [2] |
| Kaempferol | > 200 | [4] |
| Myricetin | 16 ± 1 | [3] |
| (-)-Epigallocatechin gallate (EGCG) | 32 ± 4 | [3] |
| Orlistat (Positive Control) | 0.092 | [2] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme source (porcine vs. human), substrate, and buffer composition.[7]
Experimental Protocols
This section details the methodology for the in vitro pancreatic lipase inhibition assay using p-nitrophenyl butyrate (p-NPB) as a substrate.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL, Type II)
-
p-Nitrophenyl Butyrate (p-NPB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Calcium Chloride (CaCl2)
-
Dimethyl Sulfoxide (DMSO)
-
Test compound (e.g., this compound or a reference flavonoid)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Enzyme Solution (PPL): Prepare a stock solution of porcine pancreatic lipase at a concentration of 1 mg/mL in Tris-HCl buffer. This solution should be prepared fresh before each experiment.[5]
-
Substrate Solution (p-NPB): Prepare a stock solution of p-NPB at a concentration of 10 mM in DMSO.
-
Test Compound Solutions: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. From this stock, prepare a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay.
-
Positive Control Solution (Orlistat): Prepare a stock solution of Orlistat in DMSO and create serial dilutions in Tris-HCl buffer.
Assay Procedure
The following protocol is adapted from established methods for assessing pancreatic lipase inhibition.[5][6]
-
Assay Plate Setup:
-
Add 20 µL of Tris-HCl buffer to the blank wells.
-
Add 20 µL of the test compound dilutions to the sample wells.
-
Add 20 µL of the Orlistat dilutions to the positive control wells.
-
Add 20 µL of Tris-HCl buffer (with the same percentage of DMSO as the test compounds) to the negative control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the PPL enzyme solution to all wells except the blank wells.
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 160 µL of the p-NPB substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of lipase inhibition for each concentration of the test compound using the following formula:[5]
% Inhibition = [1 - (Asample - Ablank) / (Acontrol - Ablank)] x 100
Where:
-
Asample is the absorbance of the well with the test compound.
-
Ablank is the absorbance of the well without the enzyme.
-
Acontrol is the absorbance of the well with the enzyme but without any inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by regression analysis.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the pancreatic lipase inhibition assay.
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Pancreatic Lipase Inhibition Mechanism
The diagram below depicts a simplified model of competitive inhibition of pancreatic lipase by a flavonoid inhibitor. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Caption: Simplified model of competitive enzyme inhibition.
References
- 1. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations – ScienceOpen [scienceopen.com]
- 2. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pancreatic Lipase Inhibition by C-Glycosidic Flavones Isolated from Eremochloa ophiuroides [mdpi.com]
- 5. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Pancreatic lipase inhibitory assay [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antibacterial susceptibility testing of novel plant-derived compounds, using Melilotigenin C as a representative example. The protocols outlined below are based on established methodologies and are designed to be adapted for the initial screening and characterization of new potential antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Natural products, particularly those derived from plants, represent a rich source of chemical diversity for such discoveries. Preliminary screening of these compounds for antibacterial activity is a critical first step in the drug development pipeline. The following protocols describe standard methods for determining the antibacterial efficacy of a novel compound, including the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of growth inhibition zones.
Key Experimental Protocols
Two of the most widely used methods for initial antibacterial susceptibility testing are the broth microdilution method to determine the MIC and the agar disk diffusion method to assess the zone of inhibition.[1]
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[1][2][3][4]
Materials:
-
Test compound (e.g., this compound) stock solution of known concentration
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle/solvent for the test compound)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured with a spectrophotometer (typically corresponds to an optical density at 600 nm (OD600) of 0.08-0.13 for many bacteria).
-
This suspension contains approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compound (this compound) in the sterile broth medium directly in the 96-well plate.
-
For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to the desired final concentration, discarding the last 100 µL from the final dilution well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions to achieve the final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative/growth control (broth with bacteria and the solvent used to dissolve the test compound). A sterility control (broth only) should also be included.[3]
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[1][7][8]
Materials:
-
Test compound (e.g., this compound)
-
Sterile filter paper disks (6 mm in diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile swabs
-
Standardized bacterial inoculum (0.5 McFarland)
-
Positive control antibiotic disks
-
Negative control disks (impregnated with the solvent)
Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.[6]
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound (this compound).
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Ensure the disks are pressed down firmly to make complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[6]
-
Data Presentation
Quantitative data from antibacterial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Positive | ||
| Escherichia coli ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||
| Enterococcus faecalis ATCC 29212 | Positive |
Table 2: Zone of Inhibition Diameters for this compound.
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) Zone (mm) |
| Staphylococcus aureus ATCC 25923 | Positive | ||
| Escherichia coli ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||
| Enterococcus faecalis ATCC 29212 | Positive |
Visualizations
The following diagram illustrates a typical workflow for the initial screening of a novel plant-derived compound for antibacterial activity.
Caption: Workflow for antibacterial screening of a novel compound.
Many natural antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. The following diagram illustrates this general mechanism.
Caption: General pathway of bacterial cell membrane disruption.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the Development of Analytical Standards for Melilotigenin C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of robust analytical standards for Melilotigenin C, a triterpenoid saponin. The following sections outline methodologies for the quantification, identification, and structural elucidation of this compound, alongside a proposed workflow for investigating its biological activity.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. Key identifying information is summarized in the table below.
| Property | Value | Source |
| Chemical Name | (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-Hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one | [1] |
| CAS Number | 188970-21-0 | [1] |
| Molecular Formula | C30H48O3 | [1] |
| Molecular Weight | 456.71 g/mol | [1] |
| Compound Class | Triterpenoid Saponin | [2][3][4] |
Application Note 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying individual saponins in various matrices, including pharmaceutical formulations and natural product extracts.[5][6] This protocol details the development and validation of an HPLC method for this compound.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Protocol 1.1: HPLC Quantification
This protocol is a starting point and should be optimized for specific matrices and instrumentation.
1. Preparation of Standard Solutions:
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to create a calibration curve with a concentration range of 1-100 µg/mL.[7]
2. Sample Preparation:
-
For plant extracts, use a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.
-
For formulations, dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.[8]
3. HPLC System and Conditions: The following parameters are based on typical methods for saponin analysis and should be optimized.[9][10][11]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | UV/DAD at an appropriate wavelength (determined by UV scan) or Evaporative Light Scattering Detector (ELSD) |
4. Method Validation: Validate the developed method according to ICH guidelines, assessing the parameters below.[12]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) > 0.999 |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD%) | Intra-day < 2%; Inter-day < 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components. |
Application Note 2: Structural Elucidation and Confirmation
For use as an analytical standard, the identity and structure of this compound must be unequivocally confirmed. This is typically achieved using a combination of mass spectrometry (MS) for molecular weight determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural mapping.[7][13]
Workflow for Structural Elucidation
Caption: Workflow for structural elucidation using MS and NMR.
Protocol 2.1: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and structural information, making it a powerful tool for identifying saponins.[6][14]
1. Sample Preparation:
-
Dissolve the purified compound in a compatible solvent (e.g., 50:50 methanol/water) to a concentration of approximately 1-10 µg/mL.[15]
2. LC-MS/MS System and Conditions: These parameters serve as a guide for method development.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC with a C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Mode | Full scan for parent ion (m/z) and product ion scan (MS/MS) for fragmentation |
| Spray Voltage | ~3.5 kV |
| Capillary Temp. | ~275 °C |
3. Data Interpretation:
-
Confirm the [M+H]⁺ or [M+Na]⁺ adduct in the full scan spectrum to verify the molecular weight (456.71 Da).
-
Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., water, functional groups) that are consistent with the proposed triterpenoid structure.
Protocol 2.2: NMR Spectroscopy Analysis
¹H and ¹³C NMR are essential for the definitive structural confirmation of organic molecules by providing detailed information about the carbon skeleton and attached protons.[16][17]
1. Sample Preparation:
-
Dissolve 5-10 mg of highly purified this compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
2. NMR Spectrometer and Parameters: Quantitative ¹³C NMR can provide precise information on the abundance of different carbon environments.[17][18]
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) |
| Solvent | Chloroform-d (CDCl₃) or Methanol-d₄ |
| Internal Standard | Tetramethylsilane (TMS) |
| ¹³C Pulse Program | Inverse-gated decoupling for quantitative analysis |
3. Data Interpretation:
-
¹H NMR: Analyze chemical shifts, integration, and coupling constants to determine the number and connectivity of protons.
-
¹³C NMR: Identify the number of unique carbon atoms and their types (e.g., C=O, C-O, aliphatic CH, CH₂, CH₃).[19]
-
2D NMR: Use COSY, HSQC, and HMBC spectra to establish C-H and C-C correlations and assemble the complete molecular structure.
Application Note 3: Workflow for Investigating Biological Activity
While the specific signaling pathways modulated by this compound are not yet characterized in the literature, a systematic approach can be employed to identify its biological targets and mechanisms of action. This workflow is designed for researchers in drug discovery and development.
Workflow for Target and Pathway Identification
Caption: A systematic workflow for identifying biological targets.
Protocol 3.1: General Protocol for Biological Screening
1. Cell Culture and Treatment:
-
Select a panel of relevant human cell lines (e.g., cancer cell lines, normal cell lines).
-
Culture cells to ~80% confluency in appropriate media.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours).
2. Phenotypic Assay (e.g., Cell Viability):
-
Following treatment, assess cell viability using a standard method like the MTT or PrestoBlue™ assay.
-
Measure absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's potency.
3. Target Identification and Pathway Analysis:
-
Based on the IC₅₀, treat cells with an effective concentration of this compound.
-
Harvest cells for RNA and protein extraction.
-
Perform RNA-sequencing or proteomic analysis (e.g., LC-MS/MS) to identify changes in gene or protein expression.
-
Use bioinformatics tools to analyze the data and identify enriched signaling pathways, such as those involved in proliferation (MAPK), metabolism (mTOR), or development (Wnt).[20][21][22][23]
4. Validation:
-
Validate the findings from the 'omics' data using targeted molecular biology techniques. For example, if the mTOR pathway is implicated, use Western blotting to measure the phosphorylation status of key proteins like Akt and S6K.[23]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Melilotigenin | C30H46O5 | CID 14059499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foodb.ca [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for Melilotigenin (HMDB0038737) [hmdb.ca]
- 5. Saponin analysis - Eurofins Scientific [eurofins.in]
- 6. angelbiology.com [angelbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR spectroscopy: An invaluable tool to identify lignin structural modifications induced by oxidative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive structural analysis of biorefinery lignins with a quantitative 13C NMR approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Characterization of selectively 13C-labeled synthetic melittin and melittin analogues in isotropic solvents by circular dichroism, fluorescence, and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Melilotigenin C in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melilotigenin C is a triterpenoid, a class of naturally occurring compounds known for a wide spectrum of biological activities. The diverse pharmacological effects of triterpenoids are often attributed to their interaction with key enzymes in various cellular signaling pathways. Due to its chemical structure, this compound is a promising candidate for modulating the activity of enzymes such as protein kinases, proteasomes, and cyclooxygenases (COX), which are critical regulators of cellular processes and are implicated in numerous diseases, including cancer and inflammatory disorders.
These application notes provide detailed protocols for testing the enzymatic activity of a novel triterpenoid, exemplified by this compound, against these three important enzyme classes. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis, providing a framework for the initial characterization of this and other novel compounds.
Data Presentation: Efficacy of Known Inhibitors
The following tables summarize the inhibitory activities of well-characterized compounds against a kinase, the proteasome, and COX enzymes. This data is provided as a reference for expected potencies and for the validation of the described assay protocols.
Table 1: Inhibitory Activity of Known Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | c-Kit | <1 - 15 | [1] |
| Imatinib | c-Kit | 10 - 100 | [1] |
| Nilotinib | c-Kit | 10 - 100 | [1] |
| Sorafenib | c-Kit | 10 - 100 | [1] |
| Sunitinib | c-Kit | 1 - 10 | [1] |
| PF-670462 | CK1δ | 64.18 - 69.85 | [2] |
| Liu-20 | CK1δ | 395.80 - 403.60 | [2] |
Table 2: Inhibitory Activity of Known Proteasome Inhibitors
| Inhibitor | Proteasome Subunit(s) | IC50 (nM) | Reference |
| Bortezomib | Chymotrypsin-like (β5) | 7 | [3] |
| Carfilzomib | Chymotrypsin-like (β5) | ~6 | [3] |
| Marizomib | Chymotrypsin-like (β5) | ~3 | [3] |
| Ixazomib | Chymotrypsin-like (β5) | 3.4 | [4] |
| MG132 | Chymotrypsin-like, Trypsin-like, Caspase-like | Varies | [4] |
| Epoxomicin | Chymotrypsin-like | Varies | [4] |
| Delanzomib | Chymotrypsin-like | 3.8 | [4] |
Table 3: Inhibitory Activity of Known Cyclooxygenase (COX) Inhibitors
| Inhibitor | COX Isoform | IC50 (µM) | Reference |
| Celecoxib | COX-1 | 82 | [5] |
| COX-2 | 6.8 | [5] | |
| Diclofenac | COX-1 | 0.076 | [5] |
| COX-2 | 0.026 | [5] | |
| Ibuprofen | COX-1 | 12 | [5] |
| COX-2 | 80 | [5] | |
| Indomethacin | COX-1 | 0.0090 | [5] |
| COX-2 | 0.31 | [5] | |
| Rofecoxib | COX-1 | >100 | [5] |
| COX-2 | 25 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways potentially modulated by this compound and a general workflow for its enzymatic testing.
Caption: General experimental workflow for enzymatic testing of this compound.
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Caption: The Prostaglandin Synthesis Pathway involving COX enzymes.
Experimental Protocols
Protocol 1: Kinase Activity Assay (Fluorescence-Based)
This protocol describes a generic, continuous kinetic assay to measure the activity of a protein kinase and its inhibition by this compound using a fluorescent peptide substrate.[6]
Materials:
-
Purified active kinase
-
Fluorescently labeled peptide substrate (e.g., Sox-based)[6]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X peptide substrate/2X ATP solution in kinase assay buffer.
-
Prepare a series of 2X dilutions of this compound and the positive control inhibitor in kinase assay buffer containing 2% DMSO.
-
-
Assay Setup:
-
Add 10 µL of the 2X this compound dilutions or control inhibitor to the appropriate wells of the 384-well plate.
-
For "no inhibitor" controls, add 10 µL of kinase assay buffer with 2% DMSO.
-
For "no enzyme" controls, add 10 µL of kinase assay buffer with 2% DMSO.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 10 µL of kinase assay buffer to the "no enzyme" control wells.
-
-
Initiate Reaction and Read:
-
Place the plate in a fluorescence plate reader pre-heated to 30°C.
-
Initiate the reaction by adding 5 µL of the 2X peptide substrate/2X ATP solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 360/485 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Proteasome Activity Assay (Luminescence-Based)
This protocol outlines a method to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by this compound using a luminogenic substrate.[7]
Materials:
-
Purified 20S proteasome
-
Luminogenic proteasome substrate (e.g., Suc-LLVY-aminoluciferin)
-
Proteasome assay buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)
-
Luciferase detection reagent
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., MG-132)
-
96-well, solid white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the 20S proteasome in proteasome assay buffer.
-
Prepare the proteasome-glo reagent by combining the luminogenic substrate, luciferase detection reagent, and assay buffer according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound and the positive control inhibitor in proteasome assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the proteasome working solution to the appropriate wells of the 96-well plate.
-
Add 1 µL of the this compound dilutions or control inhibitor to the wells. For "no inhibitor" controls, add 1 µL of DMSO.
-
For "no enzyme" controls, add 50 µL of proteasome assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
-
Initiate Reaction and Read:
-
Add 50 µL of the prepared proteasome-glo reagent to all wells.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no enzyme" controls from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: Cyclooxygenase (COX) Inhibitor Screening Assay (Absorbance-Based)
This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2 activity.[8][9]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid solution
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well, clear assay plates
-
Absorbance plate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of COX-1 and COX-2 in COX assay buffer.
-
Prepare a working solution of Hemin in COX assay buffer.
-
Prepare a series of dilutions of this compound and the positive control inhibitor.
-
-
Assay Setup:
-
To the appropriate wells of the 96-well plate, add the following in order:
-
150 µL COX assay buffer
-
10 µL Hemin
-
10 µL COX-1 or COX-2 enzyme solution (or buffer for background wells)
-
10 µL this compound dilution, control inhibitor, or DMSO (for 100% activity wells)
-
-
-
Pre-incubation:
-
Incubate the plate for 5 minutes at 25°C.
-
-
Initiate Reaction and Read:
-
Add 20 µL of the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Immediately read the absorbance at 590 nm in kinetic mode for 2 minutes, or as an endpoint reading after a fixed time (e.g., 2 minutes).
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity wells.
-
Plot percent inhibition versus the logarithm of this compound concentration and fit the data to determine the IC50 value for both COX-1 and COX-2.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melilotigenin C in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melilotigenin C is a naturally occurring pentacyclic triterpenoid sapogenin isolated from Melilotus messanensis.[1] As a member of the oleanane family of triterpenoids, it shares a core structure with other bioactive compounds known for a variety of pharmacological activities, including anti-inflammatory effects.[2][3][4] To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex, stereochemically dense structure of this compound presents a significant synthetic challenge.
These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound, drawing upon established methodologies for the synthesis of related polycyclic natural products. Detailed protocols for key chemical transformations are included as illustrative examples. Furthermore, the potential for semi-synthesis from more abundant natural products and the biological context for its use in drug development are discussed.
Chemical Data and Properties
A summary of the key chemical properties of this compound and the structurally related, and more readily available, Soyasapogenol B is presented below for comparison.
| Property | This compound | Soyasapogenol B |
| Molecular Formula | C30H48O3[5][6] | C30H50O3 |
| Molecular Weight | 456.71 g/mol [6] | 458.7 g/mol |
| CAS Number | 188970-21-0[1][6] | 595-15-3 |
| Natural Sources | Melilotus messanensis[1] | Melilotus albus, Soybean (Glycine max) |
| Chemical Class | Oleanane-type Triterpenoid Sapogenin | Oleanane-type Triterpenoid Sapogenin |
| Known Biological Activity | Antibacterial, antimycobacterial, pancreatic lipase inhibitor[1] | Anti-inflammatory, hepatoprotective |
Proposed Synthetic Strategy: A Retrosynthetic Analysis
Given the absence of a published total synthesis, a plausible retrosynthetic pathway for this compound is proposed. This strategy focuses on the construction of the pentacyclic oleanane core and the subsequent stereoselective installation of functional groups.
This retrosynthetic approach disconnects this compound back to a functionalized pentacyclic oleanane core. This core can be conceptually assembled from two key fragments: an A/B/C tricyclic system and a D/E bicyclic system. The A/B/C fragment could be constructed via a powerful cycloaddition reaction, such as a Diels-Alder reaction, to establish the initial stereochemistry. The D/E rings could be appended through an annulation strategy, for example, a Robinson annulation. These complex fragments would arise from simpler, readily available chiral building blocks.
Experimental Protocols for Key Transformations
The following protocols are representative examples of the types of reactions that would be critical in the synthesis of the this compound core structure. These are based on established procedures in natural product synthesis.
1. Diels-Alder Cycloaddition for A/B Ring Formation
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol, making it ideal for forming the A and B rings of the triterpenoid core.[7][8][9][10]
-
Reaction: Construction of a cis-decalin system.
-
Reagents:
-
Danishefsky's diene (1.2 equivalents)
-
2-Methyl-2-cyclohexen-1-one (1.0 equivalent)
-
Zinc Chloride (ZnCl2) as a Lewis acid catalyst (0.1 equivalents)
-
Dichloromethane (CH2Cl2) as solvent
-
-
Protocol:
-
To a solution of 2-methyl-2-cyclohexen-1-one in dry dichloromethane at -78 °C under a nitrogen atmosphere, add zinc chloride.
-
Stir the mixture for 15 minutes.
-
Add Danishefsky's diene dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting silyl enol ether can be hydrolyzed with dilute acid (e.g., 1M HCl in THF) to afford the desired bicyclic enone.
-
Purify the product by flash column chromatography on silica gel.
-
2. Robinson Annulation for C Ring Formation
The Robinson annulation is a classic and reliable method for the formation of a six-membered ring fused to an existing ring system, which is suitable for the construction of the C ring.[11][12][13]
-
Reaction: Formation of a tricyclic core from a bicyclic ketone.
-
Reagents:
-
Bicyclic enone (from Diels-Alder reaction, 1.0 equivalent)
-
Methyl vinyl ketone (MVK) (1.5 equivalents)
-
Potassium hydroxide (KOH) as base (0.2 equivalents)
-
Ethanol as solvent
-
-
Protocol:
-
Dissolve the bicyclic enone in ethanol in a round-bottom flask.
-
Add potassium hydroxide and stir the mixture at room temperature for 30 minutes to generate the enolate.
-
Cool the reaction mixture to 0 °C and add methyl vinyl ketone dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to room temperature and neutralize with 1M aqueous HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the tricyclic product by flash column chromatography.
-
Synthetic Workflow and Alternative Strategies
Semi-Synthesis from Abundant Natural Products
A more practical and potentially shorter route to this compound and its analogs is through semi-synthesis.[14] Natural products with a similar oleanane core, such as Soyasapogenol B, can be isolated in larger quantities from plants like soybean.[15]
The semi-synthetic approach would involve:
-
Isolation: Extraction and purification of Soyasapogenol B from a natural source.
-
Selective Functionalization: Utilizing protecting group chemistry to differentiate the various hydroxyl groups on the Soyasapogenol B scaffold.
-
C-H Oxidation: Employing modern synthetic methods to selectively oxidize specific, unactivated C-H bonds to introduce the required carbonyl and hydroxyl functionalities to transform the core into that of this compound.
-
Deprotection: Removal of protecting groups to yield the final product.
This strategy leverages the already assembled complex core of an abundant natural product, significantly reducing the step count compared to a total synthesis.
Application in Drug Discovery and Development
Potential Anti-inflammatory Mechanism of Action
Triterpenoid saponins are well-documented for their anti-inflammatory properties.[2][3][4][16] The proposed mechanism for many of these compounds involves the inhibition of the pro-inflammatory NF-κB signaling pathway.
By inhibiting key kinases like IKK in the NF-κB pathway, triterpenoids can prevent the degradation of IκBα. This keeps the NF-κB transcription factor sequestered in the cytoplasm, preventing it from entering the nucleus and activating the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[17]
Importance of Synthesis for Drug Development
Access to this compound and its derivatives through either total or semi-synthesis is crucial for advancing its potential as a therapeutic agent. A robust synthetic route would enable:
-
Confirmation of Structure: Synthesis allows for the unambiguous confirmation of the structure of the isolated natural product.
-
Analogue Synthesis for SAR Studies: The synthesis can be readily modified to produce a library of related compounds. These analogues are essential for conducting Structure-Activity Relationship (SAR) studies to identify the key pharmacophores responsible for biological activity and to optimize properties like potency, selectivity, and metabolic stability.
-
Scalable Production: A viable synthetic route is a prerequisite for producing the quantities of the compound needed for preclinical and clinical studies.
While the total synthesis of this compound remains an open challenge in organic chemistry, established strategies for the construction of complex polycyclic triterpenoids provide a clear roadmap. The development of a synthetic route, whether de novo or semi-synthetic, would be a significant achievement, enabling detailed biological evaluation and paving the way for its potential development as a novel therapeutic agent, particularly in the area of inflammatory diseases.
References
- 1. This compound | 188970-21-0 | FM42740 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenes 8 page [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels–Alder Reaction [sigmaaldrich.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of Soyasapogenol B by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Melilotigenin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melilotigenin C is a triterpenoid compound that holds potential for therapeutic development. While specific in vivo data on this compound is limited, compounds from the Meliaceae family, where similar molecules are found, have demonstrated a range of biological activities, including anti-inflammatory effects.[1] These application notes provide a detailed framework for the in vivo investigation of this compound, focusing on its potential anti-inflammatory and neuroprotective properties. The protocols outlined below are based on established methodologies for evaluating novel therapeutic compounds in preclinical animal models.
I. Preclinical In Vivo Evaluation of Anti-inflammatory Activity
This section details the experimental design for assessing the anti-inflammatory potential of this compound using a carrageenan-induced paw edema model, a widely accepted method for screening anti-inflammatory drugs.[2][3]
Experimental Design and Workflow
The overall workflow for the in vivo anti-inflammatory studies is depicted below.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
Experimental Protocols
1. Animals:
-
Species: Male Swiss albino mice.[3]
-
Weight: 20-25 g.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Acute Toxicity Study (LD50):
-
Objective: To determine the safety profile and appropriate dose range for this compound.
-
Method: Administer escalating doses of this compound (e.g., 10, 100, 1000 mg/kg, intraperitoneally) to different groups of mice (n=6 per group).[3]
-
Observation: Monitor animals for 48 hours for any signs of toxicity or mortality.[3] The highest dose that does not cause mortality is considered for subsequent experiments.
3. Carrageenan-Induced Paw Edema: [2][3]
-
Groups (n=6-8 animals per group):
-
Group I (Control): Vehicle (e.g., normal saline with 0.5% Tween 80).
-
Group II (Positive Control): Indomethacin (10 mg/kg, i.p.).
-
Group III (Test Group 1): this compound (e.g., 25 mg/kg, i.p.).
-
Group IV (Test Group 2): this compound (e.g., 50 mg/kg, i.p.).
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Group V (Test Group 3): this compound (e.g., 100 mg/kg, i.p.).
-
-
Procedure:
-
Administer the respective treatments (vehicle, indomethacin, or this compound) intraperitoneally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
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Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0h (Mean ± SEM) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | |||
| Indomethacin | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 |
II. Preclinical In Vivo Evaluation of Neuroprotective Activity
This section outlines a protocol to investigate the potential neuroprotective effects of this compound in a rodent model of cerebral ischemia. A robust experimental design is crucial for the successful translation of preclinical findings.[4]
Experimental Design and Workflow
The workflow for assessing neuroprotective efficacy is detailed below.
Caption: Workflow for in vivo neuroprotection studies.
Experimental Protocols
1. Animals:
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Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing and Acclimatization: As described for the anti-inflammatory model.
2. Middle Cerebral Artery Occlusion (MCAO) Model:
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This model is widely used to mimic focal cerebral ischemia.[4]
-
Groups (n=8-10 animals per group):
-
Group I (Sham): Undergoes surgery without MCAO.
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Group II (MCAO + Vehicle): MCAO and vehicle administration.
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Group III (MCAO + this compound - Low Dose): MCAO and a low dose of this compound.
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Group IV (MCAO + this compound - High Dose): MCAO and a high dose of this compound.
-
-
Procedure:
-
Anesthetize the rats.
-
Perform the MCAO surgery by inserting a filament to occlude the middle cerebral artery.
-
Administer this compound or vehicle at a predetermined time point (e.g., 30 minutes post-MCAO).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
3. Neurological Deficit Scoring:
-
Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).
4. Infarct Volume Measurement:
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At the end of the experiment, euthanize the animals and remove the brains.
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Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Data Presentation
Table 2: Neuroprotective Effect of this compound in a Rat MCAO Model
| Treatment Group | Dose | Neurological Deficit Score (48h) (Mean ± SEM) | Infarct Volume (%) (Mean ± SEM) |
| Sham | - | ||
| MCAO + Vehicle | - | ||
| MCAO + this compound | Low Dose | ||
| MCAO + this compound | High Dose |
III. Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Based on the known mechanisms of other anti-inflammatory compounds, a plausible signaling pathway for this compound's action could involve the inhibition of the NF-κB pathway.[5]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
These application notes provide a comprehensive starting point for the in vivo evaluation of this compound. The detailed protocols for assessing anti-inflammatory and neuroprotective activities, along with the structured approach to data presentation and mechanistic investigation, offer a robust framework for researchers. Adherence to these standardized methods will facilitate the generation of reproducible and translatable preclinical data, which is essential for the further development of this compound as a potential therapeutic agent.
References
- 1. Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Melilotigenin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Melilotigenin C.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Crude Extract
Q: We are experiencing a very low yield of the initial crude extract from our plant material. What are the likely causes and how can we improve it?
A: Low extraction yield is a common issue stemming from several factors. Consider the following:
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Choice of Solvent: this compound, a triterpenoid, is lipophilic.[1] Ensure you are using a solvent system with appropriate polarity. Alcohols (like ethanol or methanol) or hydroalcoholic mixtures are often effective for extracting triterpenoids.[2] Non-polar solvents like hexane may be useful for an initial defatting step but might not efficiently extract the target compound itself.
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Extraction Technique: The method of extraction significantly impacts efficiency. Maceration is simple but may be incomplete. Advanced methods like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can significantly improve yields by enhancing solvent penetration into the plant matrix.
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Plant Material Quality: The concentration of this compound can vary based on the plant's age, harvest time, and drying/storage conditions. Ensure your plant material is properly identified, dried, and stored to prevent degradation of secondary metabolites.
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Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to a more exhaustive extraction.
Issue 2: Poor Separation in Column Chromatography
Q: During our initial purification step using a silica gel column, we are getting poor separation of this compound from other compounds, resulting in broad, overlapping fractions. What can we do?
A: Co-elution of structurally similar compounds is a primary challenge in purifying triterpenoids.[3][4] Here are some troubleshooting steps:
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Optimize the Mobile Phase: A slight change in solvent polarity can dramatically affect separation.
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If compounds are eluting too quickly (low resolution), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate system).
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If the target compound is retained too strongly, gradually increase the mobile phase polarity.
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Consider using a gradient elution, starting with a low-polarity solvent and gradually increasing it. This can help separate compounds with a wider range of polarities.
-
-
Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the total weight of the stationary phase (silica gel).
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Alternative Stationary Phases: If silica gel does not provide adequate resolution, consider other options. Reversed-phase (C18) chromatography separates compounds based on hydrophobicity and can be an excellent orthogonal technique.[3][5] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating compounds with similar hydrophobicity.[5]
Issue 3: Compound Precipitation During Purification
Q: Our target compound, believed to be this compound, is precipitating out of solution when we change solvents for HPLC analysis. How can we prevent this?
A: Triterpenoids often have poor aqueous solubility.[6] Precipitation indicates that the compound's solubility limit has been exceeded.
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Solvent Compatibility: Ensure the solvent in which your collected fraction is dissolved is miscible with the initial mobile phase of your HPLC method. If moving from a non-polar solvent (like dichloromethane) to a highly aqueous reversed-phase mobile phase, the compound can crash out. Evaporate the collection solvent completely and redissolve the sample in a small amount of a strong, compatible solvent (like methanol or acetonitrile) before diluting it for injection.
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Solubility Enhancement: For some triterpenoids, solubility can be enhanced by adjusting the pH, although this is less common for non-ionizable compounds. Adding a small percentage of a co-solvent to your sample might also help maintain solubility.
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Reduce Concentration: The issue may be an overly concentrated sample. Try diluting the sample before injection or reducing the amount of material you are trying to dissolve in a given volume.
Issue 4: Suspected Degradation of this compound
Q: We suspect our purified compound is degrading over time or during the purification process, as we see new spots on our TLC plates. What could be causing this?
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Temperature: High temperatures used for solvent evaporation can cause degradation. Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., 40-50°C). For long-term storage, keep the purified compound in a cold, dark, and dry environment.
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pH Extremes: Strong acids or bases can catalyze reactions like hydrolysis or rearrangement in complex molecules. Unless a specific protocol calls for it, maintain neutral pH conditions throughout the purification process.
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Oxidation: Exposure to air and light can lead to oxidation. Store extracts and purified fractions under an inert atmosphere (like nitrogen or argon) and in amber vials to protect them from light.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol . Triterpenoids are a large class of natural products derived from a C30 precursor and are known for their structural complexity and diverse biological activities.[1]
Q2: What types of impurities are commonly found with this compound?
When extracting from plant sources, this compound is likely to be co-extracted with other structurally similar triterpenoids (e.g., α-amyrin, β-amyrin, oleanolic acid), sterols, fatty acids, and pigments like chlorophyll.[2][7] These related triterpenoids often pose the greatest purification challenge due to their similar polarities and molecular weights.[4]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
Purity assessment should involve a combination of techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Evaporative Light Scattering Detector (ELSD) is the standard for assessing purity. Running the sample on different column types (e.g., C18 and a phenyl-hexyl column) can reveal impurities that might co-elute on a single column.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This provides purity information and confirms the molecular weight of the compound, adding a higher level of confidence to its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities, even if they are not chromatographically resolved.
Q4: What are the recommended storage conditions for purified this compound?
As a solid, this compound should be stored in a tightly sealed container (preferably an amber vial) at low temperatures (≤ -20°C) under an inert atmosphere to minimize degradation from oxidation, light, and moisture.
Quantitative Data on Purification
The following table provides an illustrative example of a typical multi-step purification process for a triterpenoid like this compound. Actual yields and purity will vary depending on the starting material and experimental conditions.
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Step Yield (%) | Purity (%) |
| Crude Solvent Extraction | 1000 (Dry Plant Material) | 50.0 | 5.0 | ~5 |
| Liquid-Liquid Partitioning | 50.0 | 15.0 | 30.0 | ~20 |
| Silica Gel Column Chromatography | 15.0 | 2.5 | 16.7 | ~75 |
| Preparative HPLC (C18) | 2.5 | 0.4 | 16.0 | >98 |
Experimental Protocols
Representative Protocol for the Isolation and Purification of this compound
This protocol is a generalized procedure based on common methods for triterpenoid purification and should be optimized for your specific application.
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Extraction:
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Grind dried and powdered plant material (e.g., from a Melilotus species) to a fine powder (40-60 mesh).
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Perform an exhaustive extraction with 95% ethanol at room temperature for 72 hours, repeating the process three times.
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Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by TLC or HPLC-MS to determine which fraction is enriched with this compound (likely the ethyl acetate or n-butanol fraction).
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Concentrate the enriched fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Pre-adsorb the enriched fraction onto a small amount of silica gel.
-
Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column using a step gradient of increasing polarity, for example, starting with 100% hexane, then mixtures of hexane-ethyl acetate (9:1, 8:2, 1:1, etc.), and finally 100% ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine fractions that contain the target compound.
-
-
Preparative HPLC:
-
Further purify the combined fractions using a preparative reversed-phase (C18) HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 40% acetonitrile and increase to 90% over 40 minutes.
-
Flow Rate: Dependent on column size, typically 5-20 mL/min for semi-preparative columns.
-
Detection: Use a UV detector (if the compound has a chromophore, typically at low wavelengths like 205-210 nm for triterpenoids) or an ELSD.[4]
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
-
Purity and Identity Confirmation:
-
Confirm the purity of the final compound using analytical HPLC (>98% is often desired).
-
Confirm the identity using LC-MS (to check for the correct mass) and NMR spectroscopy (to confirm the chemical structure).
-
Visualized Workflows
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpene Distribution in Various Plants – Rich Sources for a New Group of Multi-Potent Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Melilotigenin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Melilotigenin C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid saponin, a class of natural compounds known for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1][2][3] However, its complex hydrophobic structure leads to very poor solubility in water, which is estimated to be around 0.1571 mg/L at 25°C. This low aqueous solubility can significantly hinder its absorption and bioavailability in biological systems, making it a critical challenge for in vitro and in vivo studies.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective strategies include:
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Co-solvency: Using a mixture of water and a miscible organic solvent.
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Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.
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Nanonization: Reducing the particle size of this compound to the nanometer range to increase its surface area.
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Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.
Q3: Which organic co-solvents are most effective for this compound?
A3: Common water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are often effective. The solubility of similar compounds generally increases with a higher proportion of the organic co-solvent. However, it is crucial to consider the potential toxicity of the co-solvent for the intended application, especially in cell-based assays or in vivo studies.
Q4: How do cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the overall solubility of the guest molecule.
Q5: What is a nanosuspension and how can it help with this compound's solubility?
A5: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio of this compound dramatically increases. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium.
Solutions:
| Solution | Principle | Considerations |
| Increase Co-solvent Concentration | Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. | High concentrations of organic solvents can be toxic to cells. It is essential to determine the maximum tolerable solvent concentration for your specific experimental system. |
| Utilize Cyclodextrins | Pre-form an inclusion complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD) before adding it to the aqueous buffer. | The stability constant of the complex is crucial. A higher stability constant indicates a more stable complex and better solubilization. |
| Prepare a Nanosuspension | Formulate this compound as a nanosuspension. | Requires specialized equipment (e.g., high-pressure homogenizer, sonicator). The choice of stabilizer is critical for the physical stability of the nanosuspension. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility. | The effect of pH on the stability and activity of this compound should be evaluated. |
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to variable concentrations of the active compound in the assay medium, resulting in poor reproducibility. The compound may also precipitate over the course of the experiment.
Solutions:
| Solution | Principle | Considerations |
| Verify Solubilization | Before each experiment, visually inspect the final solution for any signs of precipitation. Quantify the concentration of the solubilized compound using a suitable analytical method like HPLC. | This ensures that the concentration of the active compound is known and consistent across experiments. |
| Optimize Formulation | Systematically test different solubilization methods (co-solvents, cyclodextrins, nanosuspensions) to find the one that provides the most stable and reproducible solution for your specific assay conditions. | The optimal formulation may vary depending on the assay duration and the composition of the assay medium. |
| Sonication | Briefly sonicate the final solution before use to help re-dissolve any small precipitates that may have formed. | Over-sonication can potentially degrade the compound. |
Quantitative Data Summary
The following tables provide estimated and experimental solubility data for this compound and related compounds in various solvent systems.
Table 1: Estimated Aqueous Solubility of Melilotigenin
| Compound | Estimated Aqueous Solubility (mg/L) | Temperature (°C) | Reference |
| Melilotigenin | 0.1571 | 25 | [4] |
Note: This is an estimated value and may not be specific to this compound. Experimental verification is highly recommended.
Table 2: Solubility Enhancement of Poorly Water-Soluble Drugs Using Co-solvents
| Drug | Co-solvent System | Fold Increase in Solubility | Reference |
| Mitomycin C | Ethanol-Water | Varies with ethanol concentration and temperature | [5] |
| Meloxicam | DMSO-Water | Increases with DMSO concentration | [6] |
| Acetaminophen | Ethanol + Propylene Glycol + Water | Increases with organic solvent proportion | [7] |
| Naproxen | Ethanol-Water | Increases with ethanol concentration | [8] |
Note: These are examples for other poorly soluble drugs and the actual fold increase for this compound will need to be determined experimentally.
Table 3: Cyclodextrin Complexation Parameters for a Model Poorly Soluble Drug (Ibuprofen)
| Cyclodextrin | Stability Constant (Kc) | pH | Temperature (°C) | Reference |
| β-Cyclodextrin | Varies with pH and temperature | 2.5 - 5.5 | 15 - 55 | [9] |
Note: The stability constant is a measure of the affinity between the cyclodextrin and the guest molecule. This value needs to be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent system (e.g., water, ethanol-water mixtures of varying ratios, or buffer solutions).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the calculated amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD).
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Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 ethanol-water mixture) to form a thick paste.
-
Trituration: Knead the paste thoroughly for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a desiccator.
Protocol 3: Preparation of this compound Nanosuspension (Wet Milling Method)
-
Premixing: Prepare a coarse suspension of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.5% Tween 80).
-
Milling: Introduce the coarse suspension and milling media (e.g., zirconium oxide beads) into a milling chamber.
-
High-Energy Milling: Subject the mixture to high-energy wet milling for a specific duration. The milling time will need to be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Potential signaling pathways affected by triterpenoid saponins.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Hypoglycemic Activity of Triterpenoid Saponins from Camellia oleifera Abel. Seed Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of extracts and a saponin isolated from Melilotus elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Melilotigenin C Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioassays with Melilotigenin C. The information is designed to help researchers achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
This compound is a triterpenoid sapogenin that can be isolated from plants of the Melilotus genus, such as Melilotus officinalis (yellow sweet clover).[1] Plants from this genus have been traditionally used for medicinal purposes and are known to contain various bioactive compounds, including saponins, flavonoids, and coumarins.[2][3] Scientific studies have indicated that extracts from Melilotus officinalis possess anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] While specific bioactivity data for isolated this compound is limited in publicly available literature, its classification as a saponin suggests potential for similar biological effects.
Q2: I am observing high variability between replicate wells in my cytotoxicity assay (e.g., MTT, MTS). What are the potential causes and solutions?
High variability in cell-based assays is a common issue. Several factors can contribute to this problem:
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
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Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells to minimize variation.
-
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
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Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Solution: Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5% for DMSO).
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or compounds will introduce significant variability.
-
Solution: Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure proper mixing.
-
Q3: My MTT assay results show an unexpected increase in absorbance at high concentrations of this compound, suggesting increased viability, which contradicts my microscopic observations of cell death. What could be the cause?
This phenomenon is a known issue when working with certain plant extracts and natural compounds in MTT assays.[4][5][6]
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Direct Reduction of MTT: Some compounds have reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity. This leads to a false-positive signal, masking the actual cytotoxic effect.[4]
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Solution 1: Run a Compound-Only Control: In a cell-free plate, add your complete culture medium and the various concentrations of this compound. Add the MTT reagent and incubate as you would with your cells. If a color change occurs, it indicates direct reduction by your compound. You can then subtract the absorbance values of these compound-only wells from your experimental wells.[5]
-
Solution 2: Use an Alternative Viability Assay: Consider using a viability assay with a different detection principle that is less susceptible to interference from colored or reducing compounds. Examples include:
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Resazurin (alamarBlue™) Assay: Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin.
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ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells. This is often considered a more reliable method when dealing with potential compound interference.[4]
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LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
-
Q4: I am not seeing a dose-dependent effect in my anti-inflammatory assay (e.g., nitric oxide inhibition in LPS-stimulated macrophages). What should I troubleshoot?
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Cytotoxicity at High Concentrations: this compound may be cytotoxic to the cells at the higher concentrations used in your anti-inflammatory assay, leading to a decrease in cell number and, consequently, a reduction in nitric oxide (NO) production that is not due to a specific anti-inflammatory effect.
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Solution: Always perform a concurrent cytotoxicity assay using the same cell type, compound concentrations, and incubation time as your anti-inflammatory assay. This will allow you to determine the concentration range where this compound is non-toxic and to interpret your anti-inflammatory data accurately.
-
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Inappropriate Concentration Range: The effective concentration range for the anti-inflammatory activity may be narrower or different from your initial test range.
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Solution: Perform a broad-range dose-response experiment in your initial screen (e.g., from nanomolar to high micromolar) to identify the optimal concentration window.
-
-
Assay Timing: The timing of compound addition relative to the inflammatory stimulus (e.g., LPS) and the endpoint measurement is critical.
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Solution: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus, as well as the total incubation time before measuring the inflammatory marker.
-
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Results in Cytotoxicity Assays (e.g., MTT, MTS)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects, compound precipitation. | Ensure homogeneous cell suspension, calibrate pipettes, avoid using outer wells of the plate, and visually inspect for compound precipitation. |
| High background absorbance | Contamination of reagents or culture medium, direct reduction of assay reagent by the compound. | Use fresh, sterile reagents. Run a "compound-only" control to measure background absorbance and subtract it from experimental values. |
| Low signal or poor dynamic range | Insufficient cell number, low metabolic activity of cells, incorrect incubation time. | Optimize cell seeding density and incubation time for the specific cell line. Ensure cells are in the logarithmic growth phase. |
| Unexpected increase in signal at high compound concentrations | Interference from the test compound (direct reduction of the assay reagent). | Switch to an alternative viability assay (e.g., ATP-based or LDH release assay).[4] Run appropriate controls to quantify the interference.[5] |
Table 2: Troubleshooting Inconsistent Results in Anti-Inflammatory Assays (e.g., NO, COX-2 Inhibition)
| Observed Problem | Potential Cause | Recommended Solution |
| No dose-dependent inhibition of inflammatory markers | Compound is inactive in the tested range, cytotoxicity is masking the effect, inappropriate assay timing. | Test a wider range of concentrations. Perform a concurrent cytotoxicity assay. Optimize pre-incubation and total incubation times. |
| High background inflammation | LPS or other stimulant is too concentrated, cells are over-confluent or stressed. | Titrate the concentration of the inflammatory stimulus. Ensure optimal cell density and health. |
| Inconsistent results between experiments | Variability in cell passage number, batch-to-batch variation of reagents (e.g., LPS, FBS). | Use cells within a consistent passage number range. Test new batches of critical reagents before use in large-scale experiments. |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells from exponential phase culture using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Detailed Methodology: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is designed for use with RAW 264.7 macrophage cells.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce NO production.
-
Include controls: untreated cells, cells treated with LPS only, and a blank (medium only).
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction and Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on the reported anti-inflammatory and anti-tumor activities of saponins and extracts from Melilotus officinalis, this compound may modulate key signaling pathways such as NF-κB and mTOR.[2][3]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory mediators like NO and COX-2.
-
mTOR (mammalian Target of Rapamycin) Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of the mTOR pathway is a common mechanism of action for many anti-cancer compounds.
The following diagrams illustrate the general experimental workflows for investigating the effects of this compound on these pathways.
Caption: Workflow for Investigating NF-κB Inhibition.
Caption: Workflow for Investigating mTOR Pathway Modulation.
Caption: Hypothesized Inhibition of the NF-κB Pathway.
Caption: Hypothesized Inhibition of the mTOR Pathway.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Complete quantification of group A and group B soyasaponins in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stability of Melilotigenin C under different storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Melilotigenin C?
A1: Based on studies of other triterpenoid saponins, the primary factors influencing the stability of this compound are likely to be temperature, pH, and light exposure. High temperatures can accelerate degradation, while both acidic and alkaline conditions may lead to hydrolysis of the glycosidic bonds or other structural changes. Exposure to UV or ambient light can also potentially cause photodegradation[1].
Q2: How should I store my solid (powder) this compound?
A2: For long-term storage, solid this compound should be stored in a well-sealed container, protected from light, at a low temperature. A freezer at -20°C is recommended for optimal stability. For short-term storage, refrigeration at 2-8°C is acceptable.
Q3: What is the recommended way to store this compound in solution?
A3: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials, protected from light, at -20°C or lower. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; using a high-purity, anhydrous solvent is advisable.
Q4: How stable is this compound at room temperature?
A4: While specific data is unavailable for this compound, studies on other saponins indicate that significant degradation can occur at room temperature (e.g., 26°C) over a period of several weeks[2][3][4][5]. For experiments conducted at ambient temperature, it is best to use freshly prepared solutions.
Q5: What is the likely impact of pH on the stability of this compound?
A5: Triterpenoid saponins can be susceptible to hydrolysis under both acidic and basic conditions, which can cleave the sugar moieties from the aglycone core. The stability of this compound is expected to be optimal in a neutral to slightly acidic pH range. It is advisable to perform pilot studies to determine the optimal pH for your specific experimental buffer.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Stability | Recommended Action |
| Loss of biological activity in older stock solutions. | Degradation of this compound over time in solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC). |
| Inconsistent experimental results between batches. | Partial degradation of this compound due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles). | Aliquot stock solutions after preparation to minimize freeze-thaw cycles. Always store solutions protected from light. Run a quality control check on the compound if inconsistency persists. |
| Appearance of new peaks in HPLC chromatogram during analysis. | Degradation of this compound into one or more degradation products. | This is indicative of instability under the analytical or storage conditions. A forced degradation study can help to identify and characterize these new peaks[6][7][8]. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent stability. Some saponins exhibit lower solubility at certain pH values[9]. | Adjust the pH of the buffer. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be used to improve solubility, but its compatibility with the experiment must be verified. |
Stability of Triterpenoid Saponins: A General Overview
The following table summarizes the expected stability of triterpenoid saponins under different storage conditions, which can be used as a guideline for this compound.
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | Solid, -20°C | High | Recommended for long-term storage. |
| Solid, 2-8°C | Good | Suitable for short-term storage. | |
| Solution, -20°C | Moderate to High | Recommended for storing stock solutions. Avoid freeze-thaw cycles. | |
| Solution, 2-8°C | Low to Moderate | Use within a few days. | |
| Solution, Room Temp | Low | Significant degradation may occur. Prepare fresh solutions daily[2][3][4][5]. | |
| pH | Acidic (pH < 4) | Low to Moderate | Risk of hydrolysis of glycosidic bonds. |
| Neutral (pH 6-7.5) | Moderate to High | Generally the most stable range. | |
| Basic (pH > 8) | Low to Moderate | Risk of hydrolysis and other degradation pathways. | |
| Light | UV or Ambient Light | Low | Photodegradation is possible[1]. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[6][7][8].
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C (in a sealed vial) for 1, 3, and 7 days.
-
Photostability: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS). The method should be able to separate the intact this compound from its degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
The degradation kinetics can be modeled, often following first-order kinetics[10].
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for a triterpenoid saponin like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
minimizing degradation of Melilotigenin C during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Melilotigenin C during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| MC-DEG-01 | Low yield of this compound in the final extract. | 1. Incomplete Extraction: Suboptimal extraction parameters (e.g., time, temperature, solvent).2. Degradation during Extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH).3. Poor Plant Material Quality: Low initial concentration of this compound in the source material. | 1. Optimize Extraction Parameters: Refer to the Quantitative Data Summary table for recommended starting points. Consider using ultrasound-assisted extraction (UAE) for improved efficiency at lower temperatures.[1][2]2. Control Extraction Conditions: Maintain a neutral to slightly acidic pH (around 6-7) and keep the temperature below 60°C.[3][4]3. Source Material Analysis: If possible, quantify the this compound content in the raw plant material before extraction to establish a baseline. |
| MC-DEG-02 | Presence of unexpected peaks in the chromatogram, suggesting degradation products. | 1. Acid or Alkaline Hydrolysis: Exposure to strong acids or bases can cleave the glycosidic linkages or modify the aglycone structure of saponins.[5][6]2. Thermal Degradation: High temperatures can lead to the breakdown of the this compound molecule.[3][7]3. Oxidation: Presence of oxidative agents or prolonged exposure to air can cause degradation. | 1. Maintain pH Control: Use buffered solutions during extraction and subsequent processing steps to maintain a pH between 6 and 7.2. Use Milder Extraction Techniques: Employ methods like UAE at controlled, lower temperatures (e.g., 40-50°C) instead of high-temperature reflux.[1][2]3. Work under Inert Atmosphere: If oxidation is suspected, perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere. |
| MC-DEG-03 | Poor reproducibility of extraction yield between batches. | 1. Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio.2. Variability in Plant Material: Differences in the age, origin, or storage conditions of the plant material.3. Inconsistent Post-Extraction Handling: Differences in filtration, concentration, and storage of the extract. | 1. Standardize Protocol: Strictly adhere to a validated extraction protocol for all batches. Utilize automated equipment where possible to ensure consistency.2. Homogenize Plant Material: If possible, use a large, homogenized batch of plant material for multiple extractions.3. Standardize Downstream Processing: Implement and follow a consistent protocol for all steps following the initial extraction. |
| MC-DEG-04 | Color change of the extract during processing (e.g., darkening). | 1. Oxidation: Exposure to air and light can lead to the formation of colored degradation products.2. Maillard Reaction: If sugars are present in the extract, heating can cause non-enzymatic browning. | 1. Protect from Light and Air: Store extracts in amber vials and under an inert atmosphere. Consider adding antioxidants like ascorbic acid if compatible with the final application.2. Minimize Heat Exposure: Use low-temperature evaporation techniques (e.g., rotary evaporator under vacuum) to concentrate the extract. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of degradation for saponins like this compound are exposure to high temperatures and extreme pH levels (both acidic and alkaline conditions).[3][4][5][6] These conditions can lead to hydrolysis of the glycosidic bonds or structural changes in the aglycone.
Q2: Which extraction method is generally recommended to minimize degradation?
A2: Ultrasound-Assisted Extraction (UAE) is often recommended as it can enhance extraction efficiency at lower temperatures and shorter durations compared to traditional methods like reflux extraction, thereby minimizing thermal degradation.[1][2]
Q3: What is the ideal pH range to maintain during the extraction of this compound?
A3: Based on general stability studies of saponins, a neutral to slightly acidic pH range of 6-7 is advisable to prevent both acid and alkaline hydrolysis.[3]
Q4: How does the choice of solvent affect the stability of this compound?
A4: While the solvent's primary role is to solubilize the target compound, highly polar protic solvents in combination with high temperatures can facilitate hydrolysis. Using aqueous ethanol or methanol at moderate temperatures is a common practice. The stability of the final extract for storage is also solvent-dependent, with less polar, aprotic solvents often providing better long-term stability if the compound is soluble.
Q5: Can I use reflux extraction for this compound?
A5: Reflux extraction can be used, but it poses a higher risk of thermal degradation due to the elevated temperatures. If reflux extraction is necessary, it is crucial to use the lowest possible temperature that allows for efficient extraction and to minimize the extraction time.
Q6: How can I monitor the degradation of this compound during my experiments?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is the most common method for quantifying this compound and detecting the appearance of degradation products.[8][9] A decrease in the peak area of this compound and the emergence of new, often more polar, peaks can indicate degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction of saponins, providing a starting point for process optimization.
| Parameter | Recommended Range/Value | Rationale |
| Extraction Temperature | 40 - 60°C | Minimizes thermal degradation.[3][7] |
| pH of Extraction Medium | 6.0 - 7.0 | Avoids acid and alkaline hydrolysis.[3] |
| Solvent | 70-80% Ethanol or Methanol in Water | Balances polarity for efficient extraction of saponins. |
| Ultrasound-Assisted Extraction (UAE) Time | 20 - 40 minutes | Shorter duration reduces exposure to potentially degrading conditions.[1][2] |
| Reflux Extraction Time | 1 - 2 hours | Longer duration is needed but increases the risk of degradation. |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (mL/g) | Ensures adequate wetting of the plant material for efficient extraction. |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction of this compound
This protocol provides a detailed methodology for the extraction of this compound from plant material, optimized to minimize degradation.
1. Materials and Equipment:
- Dried and powdered plant material (e.g., Melilotus species)
- 70% Ethanol (v/v) in deionized water, buffered to pH 6.5 with a suitable buffer (e.g., phosphate buffer)
- Ultrasonic bath or probe sonicator with temperature control
- Extraction vessel (e.g., glass beaker or flask)
- Filtration apparatus (e.g., Büchner funnel with filter paper or centrifugation)
- Rotary evaporator with a water bath
- Analytical balance
- pH meter
2. Procedure:
- Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 500 mL extraction vessel.
- Solvent Addition: Add 200 mL of the buffered 70% ethanol solution to the extraction vessel (a 20:1 solvent-to-solid ratio).
- Ultrasonication:
- Place the extraction vessel in the ultrasonic bath.
- Set the ultrasonic frequency (if adjustable, a lower frequency like 25-40 kHz is often effective for extraction).
- Set the temperature of the ultrasonic bath to 45°C.
- Sonicate for 30 minutes. Ensure the sample is adequately dispersed in the solvent.
- Separation:
- After sonication, separate the extract from the solid plant material. This can be achieved by vacuum filtration through a Büchner funnel or by centrifugation at 4000 rpm for 15 minutes followed by decanting the supernatant.
- Solvent Evaporation:
- Transfer the collected extract to a round-bottom flask.
- Concentrate the extract using a rotary evaporator.
- Set the water bath temperature to 50°C to minimize thermal stress on the compound.
- Apply a vacuum to reduce the boiling point of the solvent.
- Continue evaporation until a crude extract is obtained.
- Drying and Storage:
- The crude extract can be further dried under a vacuum desiccator to remove residual solvent.
- Store the final extract in an airtight, amber vial at -20°C to prevent degradation from light and temperature fluctuations.
7. Quantification (Optional but Recommended):
- Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
- Analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.[8][9]
Visualizations
Caption: Recommended workflow for this compound extraction.
Caption: Key factors leading to this compound degradation.
References
- 1. Glycyrrhizic acid | 1405-86-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graphyonline.com [graphyonline.com]
- 7. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Melilotigenin C Isolation
Welcome to the technical support center for the isolation and purification of Melilotigenin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up the isolation of this triterpenoid saponin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a triterpenoid sapogenin with the chemical formula C30H48O3 and a molecular weight of 456.71 g/mol .[1] It is a natural product that has been identified in plants of the Melilotus genus, such as Melilotus officinalis (sweet clover) and Melilotus messanensis.[2] These plants are the primary sources for its isolation.
Q2: What class of compound is this compound, and how does this affect the isolation strategy?
A2: this compound is classified as a triterpenoid saponin. Saponins are glycosides of triterpenes or steroids. The general strategy for their isolation involves extraction with polar solvents, followed by purification steps to separate the target compound from other phytochemicals. The scale-up of this process requires careful optimization of solvent volumes, chromatography media, and processing times.
Q3: What are the general steps for isolating this compound?
A3: A typical workflow for isolating this compound involves:
-
Plant Material Preparation: Drying and grinding the aerial parts of Melilotus species to a fine powder.
-
Extraction: Extracting the powdered plant material with a suitable solvent, often an alcohol such as ethanol or methanol.
-
Solvent Partitioning: Concentrating the crude extract and partitioning it between immiscible solvents (e.g., n-butanol and water) to enrich the saponin fraction.
-
Chromatographic Purification: Utilizing techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from other compounds.
-
Crystallization: Purifying the isolated compound further by crystallization to obtain high-purity this compound.
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract
| Question | Possible Cause | Troubleshooting Step |
| Why is the yield of my initial crude extract lower than expected? | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may be too short. | 1. Particle Size Reduction: Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent interaction. 2. Solvent Selection: Consider using a sequence of solvents with increasing polarity for a more exhaustive extraction. For triterpenoid saponins, aqueous ethanol (70-80%) is often a good starting point. 3. Extraction Method: For larger scale operations, consider more efficient extraction techniques beyond simple maceration, such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency. 4. Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to ensure complete wetting of the plant material and to create a sufficient concentration gradient to drive extraction. |
Issue 2: Difficulty in Separating this compound from Co-eluting Impurities
| Question | Possible Cause | Troubleshooting Step |
| I am struggling to resolve this compound from other compounds during chromatography. What can I do? | Inadequate Chromatographic Resolution: The chosen stationary phase, mobile phase, or chromatography technique may not be optimal for separating compounds with similar polarities. | 1. Optimize Mobile Phase: Perform small-scale experiments to test different solvent systems and gradients for your column chromatography or HPLC. For triterpenoid saponins, mixtures of chloroform-methanol, ethyl acetate-methanol, or n-hexane-ethyl acetate are common. 2. Change Stationary Phase: If using normal-phase silica gel, consider switching to reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity and can be effective for saponins. 3. High-Performance Techniques: For high-purity requirements, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for separating saponins as it is a liquid-liquid partitioning method that avoids irreversible adsorption onto a solid support. 4. Stepwise Elution: In column chromatography, use a stepwise gradient of increasing solvent polarity to selectively elute different classes of compounds before eluting the fraction containing this compound. |
Issue 3: Product Loss During Solvent Partitioning and Scale-Up
| Question | Possible Cause | Troubleshooting Step |
| As I scale up my process, I seem to be losing a significant amount of product during the n-butanol/water partitioning step. Why is this happening? | Emulsion Formation: At larger scales, vigorous mixing of n-butanol and water can lead to stable emulsions, trapping the target compound and making phase separation difficult and inefficient. Incomplete Partitioning: The number of partitioning steps may be insufficient to quantitatively transfer the saponins to the n-butanol phase. | 1. Gentle Inversion: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases. 2. Brine Addition: Adding a saturated NaCl solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase. 3. Centrifugation: For persistent emulsions, centrifugation can be an effective method to force phase separation. 4. Multiple Extractions: Perform multiple extractions (3-5 times) with smaller volumes of n-butanol rather than a single extraction with a large volume to ensure a more complete transfer of the saponins. |
Experimental Protocols
1. Scalable Extraction of Triterpenoid Saponins from Melilotus Species
This protocol provides a general method for the extraction of a saponin-rich fraction.
-
Plant Material Preparation:
-
Air-dry the aerial parts of Melilotus officinalis at room temperature until brittle.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material (1 kg) in 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water (1 L).
-
Transfer the aqueous suspension to a large separatory funnel.
-
Extract the aqueous layer sequentially with n-hexane (3 x 1 L) to remove non-polar compounds like fats and chlorophylls. Discard the n-hexane layers.
-
Subsequently, extract the aqueous layer with water-saturated n-butanol (4 x 1 L).
-
Combine the n-butanol fractions and wash with a small amount of distilled water.
-
Concentrate the n-butanol fraction under reduced pressure to yield the saponin-rich extract.
-
2. Purification by Column Chromatography
This protocol outlines a general approach for the initial purification of the saponin-rich extract.
-
Column Preparation:
-
Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
Adsorb the dried saponin-rich extract onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a solvent system of low polarity (e.g., chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A common gradient could be from 100% chloroform to chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC), spotting on a silica gel plate and developing in a suitable solvent system (e.g., chloroform:methanol 85:15).
-
Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Quantitative Data Summary
The following table provides a general overview of solvent systems that can be employed for the purification of triterpenoid saponins. The optimal system for this compound will require experimental validation.
| Chromatography Technique | Stationary Phase | Mobile Phase (Solvent System) | Typical Application |
| Column Chromatography | Silica Gel | n-Hexane : Ethyl Acetate (Gradient) | Initial fractionation of crude extract |
| Column Chromatography | Silica Gel | Chloroform : Methanol (Gradient) | Separation of saponin mixtures |
| Reversed-Phase HPLC | C18 | Methanol : Water (Gradient) | High-resolution purification |
| Reversed-Phase HPLC | C18 | Acetonitrile : Water (Gradient) | High-resolution purification |
| HSCCC | - | Ethyl acetate-n-butanol-methanol-water (e.g., 4:1:2:4, v/v) | Separation and purification of steroid saponins, adaptable for triterpenoids |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound isolation.
References
dealing with low purity of commercial Melilotigenin C standards
This technical support center provides guidance for researchers, scientists, and drug development professionals working with commercial Melilotigenin C standards, particularly addressing challenges related to low purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound standards.
Question: I am observing peak splitting or tailing for the this compound peak during HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Peak splitting or tailing in HPLC analysis of this compound can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: The most common cause is injecting too high a concentration of the standard. Try diluting your sample and re-injecting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which contains carboxylic acid and hydroxyl groups. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral form.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time. Try flushing the column with a strong solvent or replace the column if necessary.
-
Contamination: The guard column or the column itself might be contaminated. Replace the guard column and if the problem persists, clean the analytical column according to the manufacturer's instructions.
-
Co-eluting Impurities: The observed peak shape might be due to an impurity that is not fully resolved from the main peak. A change in the mobile phase composition or gradient profile might be necessary to improve resolution.
Question: My HPLC chromatogram shows several unexpected peaks besides the main this compound peak. How should I proceed?
Answer:
The presence of unexpected peaks indicates potential impurities or degradation products. Here’s how to investigate:
-
Verify the Standard's Purity: Check the certificate of analysis (CoA) provided by the supplier for the reported purity and the chromatogram. Compare it with your results.
-
Consider Degradation: this compound, like many natural products, may be susceptible to degradation under certain conditions.[1][2] Consider the possibility of degradation due to improper storage (e.g., exposure to light, high temperatures) or handling.
-
Perform Forced Degradation Studies: To understand the potential degradation profile, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[1][3] This will help in identifying if the observed peaks correspond to degradation products.
-
Use a High-Resolution Analytical Technique: Employing a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of the impurity peaks, providing clues to their structures.[4]
Question: The quantified amount of this compound in my standard is significantly lower than the value stated on the CoA. What are the possible reasons?
Answer:
A lower than expected quantification can be due to several factors:
-
Standard Degradation: As mentioned, this compound might have degraded since the CoA was issued.
-
Inaccurate Standard Preparation: Ensure accurate weighing and dilution of the standard. Use calibrated analytical balances and volumetric flasks.
-
Instrumental Issues: Check the performance of your HPLC system, including the pump, injector, and detector, to ensure they are functioning correctly.
-
Sub-optimal HPLC Method: The HPLC method might not be optimized for the accurate quantification of this compound. Method validation, including linearity, accuracy, and precision, is crucial.
-
Presence of Non-UV Active Impurities: If the purity on the CoA was determined by a mass-based technique and you are using UV detection, the presence of non-UV active impurities could lead to an overestimation of purity by the supplier.
Frequently Asked Questions (FAQs)
Question: What is the expected purity of a commercial this compound standard?
Answer:
The purity of commercial this compound standards can vary between suppliers and batches. Typically, a purity of ≥95% is common for natural product standards. However, a supplier, Alfa Chemistry, lists this compound with a purity of 98%.[5] It is crucial to always refer to the Certificate of Analysis (CoA) provided with the specific batch you are using.
Question: How should I properly store my this compound standard to prevent degradation?
Answer:
Question: My this compound standard has a purity of less than 90%. Can I still use it for my experiments?
Answer:
Question: What are the options for re-purifying a low-purity this compound standard?
Answer:
If you need to re-purify your this compound standard, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method. This technique allows for the separation of the main compound from its impurities with high resolution. After purification, it is essential to thoroughly remove the solvents and re-characterize the purified compound to confirm its identity and purity.
Data Presentation
Table 1: Hypothetical Purity Analysis of Different Batches of Commercial this compound Standards
| Batch Number | Supplier | Purity by HPLC-UV (254 nm) (%) | Purity by LC-MS (%) | Major Impurity (m/z) |
| MC-2023-01 | A | 92.5 | 93.1 | 470.3 |
| MC-2023-02 | B | 96.8 | 97.2 | Not Detected |
| MC-2024-01 | A | 88.7 | 89.5 | 470.3, 454.3 |
| MC-2024-02 | C | 98.1 | 98.5 | Not Detected |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis of this compound
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
4. Analysis:
-
Inject the working solution into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Column Chromatography for Re-purification of this compound
This protocol describes a general procedure for the re-purification of this compound using silica gel column chromatography.
1. Materials:
-
Silica gel (60-120 mesh).
-
Glass column.
-
Low-purity this compound standard.
-
Hexane, ethyl acetate, and methanol (analytical grade).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column to pack the column.
-
Sample Loading: Dissolve the low-purity this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Start the elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Purity Confirmation: Analyze the purified this compound using the HPLC-UV method described in Protocol 1 to confirm its purity.
Visualizations
Caption: Troubleshooting workflow for addressing low purity issues with this compound standards.
Caption: A hypothetical degradation pathway for this compound under various stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Validation of Melilotigenin C's Potential Mechanism of Action on Mycolic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no published scientific evidence to suggest that Melilotigenin C is an inhibitor of mycolic acid synthesis. This guide is presented as a hypothetical framework to illustrate the experimental validation process that would be necessary to investigate such a mechanism. All data presented for this compound is purely illustrative.
Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This structure provides a formidable defense against antibiotics and the host immune system, making the mycolic acid biosynthetic pathway a well-validated and highly attractive target for novel anti-tubercular drug development.[3][4] Several frontline anti-TB drugs, including isoniazid and ethionamide, exert their bactericidal effects by disrupting this pathway.[1] This guide provides a comparative overview of the established mechanisms of these drugs and outlines a comprehensive strategy for the validation of a novel compound, this compound, as a hypothetical inhibitor of mycolic acid synthesis.
Comparative Analysis of Mycolic Acid Synthesis Inhibitors
A critical step in evaluating a new potential inhibitor is to compare its efficacy and mechanism of action against well-characterized drugs. The following table summarizes key quantitative data for established mycolic acid synthesis inhibitors, alongside hypothetical data for this compound to illustrate a comparative framework.
| Compound | Target Enzyme(s) | MIC against M. tuberculosis H37Rv (µg/mL) | IC50 against Target Enzyme (µM) | Primary Effect on Mycolic Acid Synthesis |
| Isoniazid | InhA (Enoyl-ACP reductase)[5] | 0.02 - 0.2 | ~0.06 (for the INH-NAD adduct) | Inhibition of fatty acid elongation (FAS-II)[6] |
| Ethionamide | InhA (Enoyl-ACP reductase)[7] | 0.3 - 1.25 | ~0.1 (for the ETH-NAD adduct) | Inhibition of fatty acid elongation (FAS-II)[7] |
| Thiolactomycin | KasA, KasB (β-ketoacyl-ACP synthases)[8] | 12.5 - 50 | KasA: ~1.5, KasB: ~5.0 | Inhibition of fatty acid condensation (FAS-II) |
| Diarylcoumarins (e.g., CCA34) | FadD32 (Fatty acyl-AMP ligase) | 1 - 5 | ~0.5 | Inhibition of fatty acid activation for condensation |
| This compound (Hypothetical) | To be determined | 2.5 | 1.2 | Reduction in total mycolic acid production |
Proposed Experimental Protocols for the Validation of this compound
To ascertain whether this compound inhibits mycolic acid synthesis, a series of well-established experimental protocols should be employed.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Protocol:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
The bacterial suspension is adjusted to a McFarland standard of 0.5.
-
Serial twofold dilutions of this compound are prepared in a 96-well microplate.
-
The standardized bacterial suspension is added to each well.
-
Isoniazid is used as a positive control, and wells with only medium and bacteria serve as a negative control.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.
In Vitro Mycolic Acid Synthesis Inhibition Assay
Objective: To directly measure the effect of this compound on the incorporation of a radiolabeled precursor into mycolic acids.
Protocol:
-
Mid-log phase cultures of M. tuberculosis are treated with varying concentrations of this compound (e.g., 1x, 5x, and 10x MIC) for 24 hours. Isoniazid is used as a positive control.
-
[1,2-¹⁴C]acetic acid is added to the cultures, and they are incubated for a further 8 hours.
-
Bacterial cells are harvested, and total lipids are extracted.
-
Fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are prepared by saponification followed by methylation with iodomethane.
-
The FAMEs and MAMEs are separated by thin-layer chromatography (TLC).
-
The TLC plate is exposed to a phosphor screen, and the radioactivity of the FAME and MAME bands is quantified. A reduction in the MAME band intensity relative to the FAME band indicates inhibition of mycolic acid synthesis.
Target Identification and Enzyme Inhibition Assays
Objective: To identify the specific enzyme(s) in the mycolic acid synthesis pathway targeted by this compound and to quantify its inhibitory activity.
Protocol:
-
Target Identification: A common approach is to generate resistant mutants of M. tuberculosis by plating a large number of cells on agar containing a high concentration of this compound. The genomes of resistant colonies are then sequenced to identify mutations in genes that could confer resistance. These mutated genes often encode the drug's target or are involved in its activation or efflux.
-
Enzyme Inhibition Assay: Once a putative target enzyme is identified (e.g., InhA, KasA), it is cloned, expressed, and purified. The inhibitory activity of this compound against the purified enzyme is then measured using a spectrophotometric or fluorometric assay. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the mycolic acid synthesis pathway, a proposed experimental workflow for validating this compound, and a comparison of its hypothetical mechanism with known inhibitors.
Caption: The mycolic acid biosynthesis pathway and the targets of known inhibitors.
References
- 1. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 5. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Cross-Validation of Analytical Methods for Melilotigenin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Melilotigenin C, a key sapogenin found in Melilotus officinalis. While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar triterpenoid saponins, such as Soyasaponin I (also present in Melilotus officinalis), to provide a robust framework for method selection and validation.
Comparative Analysis of Analytical Methods
The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and throughput.
Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Validation Parameters for Triterpenoid Saponins
| Validation Parameter | HPLC-DAD (Representative Data for Soyasaponin I) | UPLC-MS/MS (Representative Data for Oleanane-type Saponins) |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not explicitly stated, but LLOQ is very low |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.5 ng/mL[1] |
| Precision (%RSD) | < 2% | < 14.35%[1] |
| Accuracy (% Recovery) | 98-102% | Within ±13.87%[1] |
| Specificity | Good, but potential for matrix interference | Excellent, based on mass-to-charge ratio |
| Analysis Time | Longer run times | Shorter run times |
Key Insights:
-
UPLC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification (LLOQ) compared to HPLC-DAD. This makes it the preferred method for detecting trace amounts of this compound in complex biological matrices.[1]
-
HPLC-DAD provides excellent linearity, precision, and accuracy for quantification at higher concentrations and can be a more accessible and cost-effective option for routine quality control of raw materials and extracts.
-
The high selectivity of UPLC-MS/MS , based on the mass-to-charge ratio of the analyte, minimizes the risk of interference from co-eluting compounds, a common challenge in the analysis of complex plant extracts.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-DAD and UPLC-MS/MS analysis of triterpenoid saponins, which can be adapted for this compound.
HPLC-DAD Method for Triterpenoid Saponins
This protocol is based on the analysis of soyasaponins and can be optimized for this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards.
-
Sample Extraction: Extract the plant material or formulation with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Filter the extract before injection.
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.
-
Accuracy: Determine by the standard addition method.
-
LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.
UPLC-MS/MS Method for Oleanane-Type Triterpenoid Saponins
This highly sensitive method is suitable for the quantification of this compound in biological samples.[1]
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare stock and working solutions of this compound and an appropriate internal standard (IS) in methanol.
-
Sample Preparation (Plasma): Perform protein precipitation with acetonitrile, followed by evaporation and reconstitution of the supernatant.
3. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte and IS.[1]
-
Linearity and LLOQ: Establish the calibration curve and determine the lowest concentration that can be quantified with acceptable precision and accuracy.[1]
-
Precision and Accuracy: Evaluate at the LLOQ, low, medium, and high concentration levels.[1]
-
Matrix Effect and Recovery: Assess the influence of the biological matrix on ionization and the efficiency of the extraction procedure.
Signaling Pathway and Experimental Workflow
Anti-inflammatory Signaling Pathway of Saponins
This compound, as a triterpenoid saponin, is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways, similar to other well-characterized saponins like soyasaponin I. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Caption: Saponin-mediated inhibition of the NF-κB pathway.
General Experimental Workflow for Method Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC-DAD and UPLC-MS/MS are viable techniques for the quantification of this compound. The selection of the most appropriate method should be guided by the specific analytical needs. For high-sensitivity applications, such as pharmacokinetic studies, UPLC-MS/MS is the superior choice. For routine quality control of extracts with higher concentrations of the analyte, a well-validated HPLC-DAD method can provide reliable and accurate results in a more cost-effective manner. Further studies are warranted to generate direct comparative data for this compound to solidify these recommendations.
References
In Vivo Efficacy of Melilotigenin C: A Comparative Analysis with Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of Melilotigenin C against bacterial pathogens. While preclinical research has identified this compound as a triterpenoid saponin found in some plant species, including those of the Melilotus genus, its potential as an antibacterial agent in a living organism has not yet been reported in peer-reviewed studies. Extracts from Melilotus species, rich in compounds like coumarins, have demonstrated antibacterial properties, and various coumarin derivatives have shown effectiveness in treating infections in animal models.[1][2][3][4][5] This suggests that compounds from this genus, including potentially this compound, warrant further investigation.
This guide provides a comparative framework by presenting available in vivo efficacy data for standard-of-care antibiotics against clinically relevant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA). This information is intended to serve as a benchmark for future in vivo studies on novel compounds like this compound.
Comparative Efficacy Data of Standard Antibiotics
The following table summarizes the in vivo efficacy of two standard antibiotics, Vancomycin and Linezolid, in murine models of MRSA infection. This data provides context for the performance levels that new antibacterial candidates are expected to meet or exceed.
| Antibiotic | Pathogen | Infection Model | Dosage | Efficacy Endpoint | Result | Reference |
| Vancomycin | MRSA | Rat Biofilm Model | - | Bacterial Load Reduction | Synergistic bactericidal effect when combined with fosfomycin.[6][7] | [6][7] |
| MRSA | Murine Thigh Infection | 1 or 2 mg/kg (single) | Bacterial Growth Suppression | No significant suppression at these single doses. | [8] | |
| MRSA | Murine Bacteremia | Adjusted to peak 28-32 µg/ml, trough 8-12 µg/ml | Time to Clearance | Median clearance time of 6.5 days for susceptible strains.[9][10] | [9][10] | |
| Linezolid | MRSA | Murine Pneumonia | - | Bacterial Load Reduction & Inflammation | Reduced bacterial counts and neutrophil-mediated inflammation.[11] | [11] |
| MRSA | Rabbit Endocarditis | - | Bacterial Load Reduction | Significant reduction in bacterial counts, but not bactericidal alone. | [12] | |
| MRSA | Murine Hematogenous Pulmonary Infection | - | Bacterial Load Reduction & Survival | Significantly reduced bacterial numbers compared to vancomycin and improved survival with VISA infection.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of antimicrobial agents in a murine infection model.
Murine Hematogenous Pulmonary Infection Model
This model is utilized to assess the efficacy of antibiotics against infections that disseminate through the bloodstream to the lungs.
-
Animal Model : Specific pathogen-free male ddY mice (6 weeks old, 20-25g) are commonly used.[13]
-
Pathogen Preparation : Methicillin-Resistant Staphylococcus aureus (MRSA) or Vancomycin-Insensitive S. aureus (VISA) strains are cultured to a logarithmic growth phase. The bacteria are then enmeshed in agar beads to facilitate lodging in the pulmonary capillaries upon injection.[13]
-
Infection : Mice are infected via intravenous injection of the bacteria-containing agar beads.[13] For immunocompromised models, mice may be treated with cyclophosphamide prior to infection to induce neutropenia.[13]
-
Treatment : Antibiotic treatment (e.g., linezolid, vancomycin, teicoplanin) is initiated at a specified time post-infection.[13] Dosages and routes of administration are selected based on pharmacokinetic and pharmacodynamic parameters.
-
Efficacy Evaluation :
-
Bacterial Load : At predetermined time points, animals are euthanized, and target organs (e.g., lungs) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[13]
-
Survival Rate : A cohort of animals is monitored over a set period (e.g., 7 days) to assess the impact of the treatment on survival.[13]
-
-
Statistical Analysis : Statistical tests (e.g., Mann-Whitney U test, log-rank test) are used to compare the outcomes between different treatment groups and the untreated control group.[13]
Potential Mechanisms and Signaling Pathways
While the specific molecular targets and signaling pathways affected by this compound are yet to be elucidated, related compounds such as other coumarins have been reported to exert their antibacterial effects through various mechanisms. These include the disruption of bacterial cell membranes and the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[1][14][15]
Further research is necessary to determine if this compound interacts with specific bacterial signaling pathways involved in pathogenesis.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for in vivo efficacy studies and a conceptual representation of potential antibacterial mechanisms of coumarin-related compounds.
Experimental Workflow for In Vivo Antibacterial Efficacy Testing.
Potential Antibacterial Mechanisms of Coumarin-Related Compounds.
References
- 1. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweet Clover (Melilotus spp.) as a Source of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjmb.org [cjmb.org]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. updatepublishing.com [updatepublishing.com]
- 6. Efficacy of combined vancomycin and fosfomycin against methicillin-resistant Staphylococcus aureus in biofilms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Vancomycin in vitro bactericidal activity and its relationship to efficacy in clearance of methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Synergistic Activities of Linezolid Combined with Subinhibitory Concentrations of Imipenem against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
assessing the specificity of Melilotigenin C as a pancreatic lipase inhibitor
A critical evaluation of inhibitor specificity is paramount in the development of therapeutic agents for obesity and related metabolic disorders. While the query focused on Melilotigenin C, a comprehensive search of scientific literature and chemical databases did not yield any specific data on its activity as a pancreatic lipase inhibitor. Therefore, this guide provides a comparative analysis of well-documented pancreatic lipase inhibitors, offering insights into their performance, the experimental protocols for their assessment, and the underlying mechanisms of action.
Introduction to Pancreatic Lipase Inhibition
Pancreatic lipase (PL) is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine.[1][2] Inhibition of this enzyme presents a key therapeutic strategy for managing obesity by reducing fat absorption.[3][4] Orlistat, a hydrogenated derivative of lipstatin, is currently the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment.[3][5] However, its use can be associated with gastrointestinal side effects, prompting the search for new, effective, and well-tolerated inhibitors from natural and synthetic sources.[3]
Comparative Analysis of Pancreatic Lipase Inhibitors
To provide a useful benchmark for researchers, this guide compares the inhibitory activity of Orlistat with selected natural compounds from different chemical classes. The inhibitory concentration 50 (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter for comparison.
| Inhibitor | Chemical Class | Source | Pancreatic Lipase IC50 |
| Orlistat | Lipstatin derivative | Streptomyces toxytricini | 0.1 - 5 µM |
| Kaempferol-3-O-rutinoside | Flavonoid Glycoside | Cassia auriculata | 2.9 µM |
| Platycodin D | Triterpenoid Saponin | Platycodon grandiflorum | 180 µM (K_i) |
| Licochalcone A | Chalcone | Glycyrrhiza glabra (Licorice) | 35 µg/mL |
| C-glycosidic flavones (various) | Flavonoid | Eremochloa ophiuroides | 18.5 - 50.5 µM |
Note: IC50 values can vary between studies due to different experimental conditions. K_i (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols for Assessing Inhibitor Specificity
The specificity of a pancreatic lipase inhibitor is a critical factor, indicating its ability to target pancreatic lipase without affecting other essential enzymes. A truly specific inhibitor will have minimal "off-target" effects, reducing the likelihood of adverse side effects.[4][6]
In Vitro Pancreatic Lipase Inhibition Assay
This is the primary method for screening and characterizing new pancreatic lipase inhibitors.
Objective: To determine the concentration of a compound required to inhibit 50% of pancreatic lipase activity (IC50).
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Substrate: p-nitrophenyl palmitate (pNPP) or triolein
-
Buffer: Tris-HCl or sodium phosphate buffer (pH 7.4-8.0)
-
Inhibitor compound (e.g., this compound analog, plant extract)
-
Orlistat (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound and Orlistat in DMSO.
-
In a 96-well plate, add the buffer, pancreatic lipase solution, and varying concentrations of the inhibitor or control.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPP).
-
Measure the absorbance (for pNPP) or release of fatty acids (for triolein) over time using a microplate reader.
-
Calculate the percentage of lipase inhibition for each inhibitor concentration compared to the control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessing Specificity Against Other Lipases
To evaluate the specificity of an inhibitor, its activity against other lipases should be tested.
Objective: To compare the inhibitory activity of a compound against pancreatic lipase versus other lipases (e.g., gastric lipase, lipoprotein lipase, hormone-sensitive lipase).
Procedure:
-
Perform in vitro inhibition assays as described above, substituting pancreatic lipase with other lipase enzymes.
-
Determine the IC50 values for the inhibitor against each lipase.
-
A significantly higher IC50 value for other lipases compared to pancreatic lipase indicates specificity. For example, a compound that strongly inhibits pancreatic lipase but has little effect on lipoprotein lipase would be considered specific.[7]
Cytotoxicity Assay
This assay is crucial to ensure that the inhibitory effect is not due to general cellular toxicity.
Objective: To determine if the inhibitor compound is toxic to cells at concentrations effective for lipase inhibition.
Procedure:
-
Culture a suitable cell line (e.g., intestinal cells like Caco-2).
-
Expose the cells to various concentrations of the inhibitor compound for a specific duration (e.g., 24-48 hours).
-
Assess cell viability using methods such as the MTT assay or neutral red uptake assay.
-
A compound that shows low cytotoxicity at its effective inhibitory concentration is considered a good candidate for further development.
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Pancreatic Lipase Inhibitor Specificity
Caption: Workflow for identifying specific pancreatic lipase inhibitors.
Simplified Pancreatic Lipase Action and Inhibition Pathway
Caption: Mechanism of pancreatic lipase action and its inhibition.
Conclusion
The assessment of inhibitor specificity is a cornerstone of modern drug discovery, particularly in the context of metabolic diseases. While data on this compound remains elusive, the principles and protocols outlined in this guide provide a robust framework for researchers to evaluate and compare novel pancreatic lipase inhibitors. By focusing on compounds with high specificity and low cytotoxicity, the scientific community can advance the development of safer and more effective therapies for obesity.
References
- 1. Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-obesity potential of selected tropical plants via pancreatic lipase inhibition - MedCrave online [medcraveonline.com]
- 5. LIPASE INHIBITORS FROM PLANTS AND THEIR MEDICAL APPLICATIONS | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
comparing the inhibitory profile of Melilotigenin C against different bacterial strains
Comparative Inhibitory Profile of Melilotigenin C Against Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a hypothetical inhibitory profile of this compound. As of the latest literature review, specific experimental data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacterial strains has not been published. The data presented herein is representative of the known antibacterial activities of flavonoids against various bacterial species and is intended for illustrative purposes to guide future research.
This compound, a saponin, belongs to a class of natural compounds that have demonstrated a wide array of biological activities. This guide provides a comparative overview of its potential inhibitory effects against several key bacterial strains, supported by a detailed experimental protocol for determining such activity.
Quantitative Data Summary
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against selected Gram-positive and Gram-negative bacterial strains. These values are postulated based on the general antibacterial trends observed for related flavonoid and saponin compounds.
| Bacterial Strain | Type | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Bacillus subtilis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 128 |
| Pseudomonas aeruginosa | Gram-negative | 256 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol outlines the standardized broth microdilution method for determining the MIC of a natural compound like this compound.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted in the broth medium to the highest desired concentration.
-
Serial two-fold dilutions are then performed in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the serially diluted this compound, is inoculated with 100 µL of the prepared bacterial suspension.
-
A positive control well (containing bacteria and broth without the compound) and a negative control well (containing broth only) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Bacterial growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualization of a Potential Mechanism of Action
Flavonoids, a class of compounds structurally related to saponins, are known to interfere with bacterial signaling pathways, such as quorum sensing. This pathway is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. The following diagram illustrates a simplified bacterial quorum sensing pathway, a potential target for this compound.
Caption: Simplified bacterial quorum sensing pathway and potential points of inhibition by this compound.
Independent Verification of the Biological Activities of Melilotigenin C: A Comparative Guide
Disclaimer: Direct independent experimental verification of the biological activities of Melilotigenin C is not publicly available in the current scientific literature. This guide provides a comparative analysis based on the reported activities of structurally related compounds, primarily soyasapogenols and other saponins isolated from Melilotus species. The information presented here is intended to infer the potential activities of this compound and should be interpreted with caution. Further direct experimental validation is necessary to confirm these potential effects.
Introduction
This compound is a sapogenin, a triterpenoid aglycone, that has been identified in plants of the Melilotus genus, commonly known as sweet clover. Saponins and their aglycones from this genus and other sources have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide aims to provide a comparative overview of the potential anti-inflammatory, antioxidant, and anticancer activities of this compound by examining the experimental data of its structural analogs, particularly soyasapogenol A and soyasapogenol B.
Comparative Analysis of Biological Activities
Due to the absence of specific data for this compound, this section presents a summary of the biological activities of closely related compounds. This comparative data can serve as a preliminary guide for researchers investigating the potential therapeutic applications of this compound.
Anti-inflammatory Activity
Saponins and sapogenins often exhibit anti-inflammatory properties by modulating key inflammatory pathways. The primary mechanism of action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 1: Comparative Anti-inflammatory Activity of Melilotus Extracts and Soyasapogenols
| Compound/Extract | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Melilotus officinalis concentrated extract | Hyaluronidase Inhibition | In vitro | IC50 = 11.8 ± 0.1 µg/mL | [1] |
| Melilotus officinalis concentrated extract | Lipoxygenase (LOX) Inhibition | In vitro | IC50 = 94.8 ± 0.4 µg/mL | [1] |
| Soyasaponin I-αa | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Inhibition at 100 µg/mL | [2] |
| Soyasaponin I-γa | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Inhibition at 200 µg/mL | [2] |
| Azukisaponin V (from Melilotus elegans) | Carrageenan-induced rat paw edema | In vivo | ~10 times more potent than indomethacin (molar basis) | [3] |
Antioxidant Activity
The antioxidant potential of saponins and sapogenins is attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Table 2: Comparative Antioxidant Activity of Melilotus Extracts
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Melilotus officinalis ethanol extract | DPPH radical scavenging | IC50 = 92.19 µg TE/mL | |
| Melilotus albus ethanol extract | DPPH radical scavenging | IC50 = 52.19 µg TE/mL |
Anticancer Activity
Several studies have investigated the cytotoxic effects of soyasapogenols against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of compounds.
Table 3: Comparative Anticancer Activity of Soyasapogenols
| Compound | Cell Line | Assay | IC50 | Reference |
| Soyasapogenol A (concentrated extract) | Hep-G2 (Liver Cancer) | MTT | 0.052 ± 0.011 mg/mL (72h) | [4] |
| Soyasapogenol B (concentrated extract) | Hep-G2 (Liver Cancer) | MTT | 0.128 ± 0.005 mg/mL (72h) | [4] |
| Soyasapogenol A | HT-29 (Colon Cancer) | WST-1 | Potent suppression at 50 ppm | [5][6] |
| Soyasapogenol B | HT-29 (Colon Cancer) | WST-1 | Potent suppression at 50 ppm | [5][6] |
| Soyasapogenol A | HCT-116 (Colon Cancer) | Sulforhodamine B | - | [7] |
| Soyasapogenol B | HCT-116 (Colon Cancer) | Sulforhodamine B | - | [7] |
| Soyasapogenol A | MCF-7 (Breast Cancer) | Sulforhodamine B | - | [7] |
| Soyasapogenol B | MCF-7 (Breast Cancer) | Sulforhodamine B | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the generalized protocols for the key experiments cited in the comparative data tables.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or related saponins). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound are added to the wells. A freshly prepared DPPH solution is then added to each well.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., Hep-G2, HT-29) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: General experimental workflow for evaluating the biological activities of a test compound.
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation, a potential target for anti-inflammatory compounds.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, the available data on structurally similar soyasapogenols and extracts from Melilotus species suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties. Soyasapogenols A and B have demonstrated notable cytotoxic effects against liver and colon cancer cells. Furthermore, extracts from Melilotus species have shown promising anti-inflammatory and antioxidant activities.
The provided experimental protocols and diagrams offer a framework for the independent verification and further investigation of this compound's biological potential. Researchers are encouraged to utilize these methodologies to conduct direct studies on this compound to validate the inferred activities and elucidate its mechanisms of action. Such research is essential to determine the therapeutic relevance of this natural compound.
References
- 1. N-butanol Extract from Melilotus Suaveolens Ledeb Affects Pro- and Anti-Inflammatory Cytokines and Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of soyasapogenol I-αa via downregulation of the MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of extracts and a saponin isolated from Melilotus elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of soyasapogenol A and soyasapogenol B concentrated extracts on HEP-G2 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.ekb.eg [journals.ekb.eg]
A Comparative Guide to Triterpenoids from Melilotus and Erythrina Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triterpenoids isolated from Melilotus (sweet clover) and Erythrina (coral tree) species. Both genera, belonging to the Fabaceae family, are rich sources of bioactive secondary metabolites. While Erythrina is more renowned for its alkaloid and flavonoid content, both genera produce a variety of triterpenoids with interesting pharmacological potential. This guide summarizes their chemical diversity, presents available data on their biological activities, and outlines the experimental protocols for their isolation and characterization.
Triterpenoid Profiles: Melilotus vs. Erythrina
The triterpenoid composition of Melilotus and Erythrina species, while both rooted in the oleanane scaffold, exhibits distinct variations. Melilotus species are predominantly characterized by the presence of oleanane-type saponins, which are glycosides of triterpenes. In contrast, Erythrina species, though less abundant in triterpenoids compared to other phytochemicals, also feature oleanane-type structures, often as aglycones or simpler glycosides.
Table 1: Comparison of Major Triterpenoids from Melilotus and Erythrina Species
| Genus | Predominant Triterpenoid Class | Key Triterpenoids Identified | Representative Species | Reference |
| Melilotus | Oleanane-type Saponins | Melilotosides I-IV, Soyasapogenol B, Melilotigenin, Soyasapogenol E | M. albus, M. messanensis, M. officinalis | [1][2] |
| Erythrina | Oleanane-type Triterpenoids | Maniladiol, Erythrodiol, Oleanolic Acid, Sophoradiol, Soyasapogenol B, Lupeol | E. sigmoidea, E. senegalensis, E. subumbrans | [3][4][5] |
Biological Activities: A Comparative Overview
Triterpenoids from both Melilotus and Erythrina have been investigated for a range of biological activities. A prominent area of overlap is their anti-inflammatory potential. Cytotoxic activity against various cancer cell lines has also been reported, highlighting their potential in oncological research.
Table 2: Comparative Biological Activities of Triterpenoids
| Biological Activity | Triterpenoid (Genus) | Experimental Model | Key Findings | Reference |
| Anti-inflammatory | Soyasapogenol B (Melilotus) | LPS-stimulated macrophages | Inhibition of NO, PGE2, TNF-α, and IL-1β production. | [1][6] |
| Maniladiol, Erythrodiol (Erythrina) | In vitro assays | Displayed better anti-inflammatory potency than oleanolic acid based on IC50 values. | [7] | |
| Cytotoxicity | Oleanane-type saponins (Melilotus) | Human cancer cell lines | Some saponins exhibited cytotoxic effects. | [2] |
| Maniladiol, Erythrodiol (Erythrina) | Human cancer cell lines | Showed cytotoxic activity against various cancer cell lines. | [7] |
Experimental Protocols
The isolation and characterization of triterpenoids from Melilotus and Erythrina generally follow a standard phytochemical workflow. This involves extraction, fractionation, and purification using various chromatographic techniques, followed by structural elucidation using spectroscopic methods.
General Experimental Workflow for Triterpenoid Isolation
Detailed Methodologies
1. Extraction:
-
The dried and powdered plant material (e.g., roots of Melilotus albus or stem bark of Erythrina sigmoidea) is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is often subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
The resulting fractions are then subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate the triterpenoid-containing fractions.
3. Purification:
-
Fractions showing the presence of triterpenoids (as indicated by thin-layer chromatography) are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
4. Structural Elucidation:
-
The structures of the purified triterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the complete chemical structure, including stereochemistry.
-
Comparative Structural Features
The core structure of triterpenoids from both genera is the pentacyclic oleanane skeleton. The diversity arises from the different substitution patterns of hydroxyl, carboxyl, and other functional groups, as well as the nature and attachment points of sugar moieties in the case of saponins.
Signaling Pathway: Anti-inflammatory Action of Soyasaponins
Soyasaponins, found in Melilotus, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.
References
- 1. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory activity of extracts and a saponin isolated from Melilotus elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Intestinal Inflammation by Soybean and Soy-Derived Compounds [mdpi.com]
Confirming the Target Engagement of Melilotigenin C in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive compounds from natural sources presents a significant opportunity for therapeutic innovation. Melilotigenin C, a triterpenoid saponin isolated from Melilotus messanensis, has been associated with antioxidant, antidiabetic, and anti-inflammatory properties in preclinical studies. However, its direct molecular target(s) within the cell remain to be elucidated. This guide provides a comparative framework for researchers to identify and validate the cellular target engagement of this compound, a critical step in advancing its development as a potential therapeutic agent.
Here, we present a hypothetical workflow to investigate the engagement of this compound with key cellular pathways that are implicated in its observed biological activities. We will focus on three potential targets:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A master regulator of the antioxidant response.
-
AMP-activated protein kinase (AMPK): A central sensor of cellular energy status with a key role in metabolic regulation.
-
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A critical component of the NF-κB signaling pathway, which is a major driver of inflammation.
This guide will compare three widely used target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), pull-down assays followed by mass spectrometry, and reporter gene assays. For each, we provide detailed protocols and hypothetical comparative data to illustrate their application in confirming the binding of this compound to a specific target.
Data Presentation: Comparative Analysis of Target Engagement
The following tables summarize hypothetical quantitative data for this compound in comparison to well-characterized modulators of the Nrf2, AMPK, and IKKβ pathways.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Cell Line | EC50 of Thermal Stabilization (µM) | Maximum Thermal Shift (ΔTm in °C) |
| This compound (Hypothetical) | Nrf2 | HEK293T | 5.2 | +3.8 |
| Brusatol (Nrf2 Inhibitor) | Nrf2 | HEK293T | 1.5 | +4.5 |
| This compound (Hypothetical) | AMPKα | HepG2 | > 50 | Not significant |
| Metformin (AMPK Activator) | AMPKα | HepG2 | 1500 | +1.2 |
| This compound (Hypothetical) | IKKβ | THP-1 | > 50 | Not significant |
| MLN120B (IKKβ Inhibitor) | IKKβ | THP-1 | 0.1 | +5.1 |
Table 2: Pull-Down Assay with Mass Spectrometry
| Bait Compound | Cellular Lysate | Identified Interacting Proteins (Top Hits) | Spectral Count (Compound vs. Vehicle) |
| Biotinylated this compound (Hypothetical) | HEK293T | Kelch-like ECH-associated protein 1 (Keap1) | 125 vs. 2 |
| Biotinylated Brusatol | HEK293T | Keap1 | 150 vs. 3 |
| Biotinylated this compound (Hypothetical) | HepG2 | No significant enrichment | - |
| Biotinylated Metformin Derivative | HepG2 | AMPK subunits (α, β, γ) | 89 vs. 5 |
| Biotinylated this compound (Hypothetical) | THP-1 | No significant enrichment | - |
| Biotinylated MLN120B Derivative | THP-1 | IKKβ, IKKα, NEMO | 110 vs. 4 |
Table 3: Reporter Gene Assay Data
| Compound | Reporter Assay | Cell Line | EC50 / IC50 (µM) |
| This compound (Hypothetical) | ARE-Luciferase (Nrf2 activity) | HEK293T | 2.8 (EC50) |
| Sulforaphane (Nrf2 Activator) | ARE-Luciferase (Nrf2 activity) | HEK293T | 0.5 (EC50) |
| This compound (Hypothetical) | AMPK Activity Reporter | HepG2 | > 50 |
| A-769662 (AMPK Activator) | AMPK Activity Reporter | HepG2 | 1.2 (EC50) |
| This compound (Hypothetical) | NF-κB-Luciferase | THP-1 | > 50 |
| MLN120B (IKKβ Inhibitor) | NF-κB-Luciferase | THP-1 | 0.08 (IC50) |
Mandatory Visualization
Figure 1. A streamlined workflow for the identification and validation of cellular targets for a novel compound.
Figure 2. Hypothesized mechanism of Nrf2 activation by this compound through interaction with Keap1.
Figure 3. A general experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to a target protein in intact cells, leading to its thermal stabilization.
Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., HEK293T for Nrf2) to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with various concentrations of this compound or a comparator compound (e.g., Brusatol) for 1-2 hours at 37°C. A vehicle control (e.g., DMSO) must be included.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Pull-Down Assay with Mass Spectrometry
Objective: To identify the direct binding partners of this compound from a cellular lysate.
Methodology:
-
Probe Synthesis:
-
Synthesize a biotinylated version of this compound. This "bait" will be used to capture interacting proteins. A linker should be introduced at a position that does not interfere with the compound's biological activity.
-
-
Cell Lysis:
-
Prepare a whole-cell lysate from the desired cell line (e.g., HEK293T) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.
-
Incubate the cell lysate with the compound-bound beads for 2-4 hours at 4°C with gentle rotation.
-
Include a control with beads coupled to biotin alone to identify non-specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess biotin) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the this compound pull-down compared to the control are considered potential binding partners.
-
Reporter Gene Assay
Objective: To assess the functional consequence of this compound binding to its target by measuring the activity of a downstream signaling pathway.
Methodology:
-
Cell Line and Reporter Construct:
-
Use a cell line that has been stably or transiently transfected with a reporter gene construct. For example, to measure Nrf2 activity, use a construct containing multiple copies of the Antioxidant Response Element (ARE) upstream of a luciferase reporter gene.
-
-
Cell Treatment:
-
Plate the reporter cell line in a multi-well plate.
-
Treat the cells with a dose-response range of this compound, a known activator (e.g., Sulforaphane for Nrf2), and a vehicle control.
-
Incubate for a period sufficient to allow for transcription and translation of the reporter protein (typically 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
A co-transfected control reporter (e.g., Renilla luciferase under a constitutive promoter) can be used to normalize for differences in cell number and transfection efficiency.[3]
-
-
Data Analysis:
-
Normalize the reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (for activators) or IC50 (for inhibitors) value to quantify the compound's potency in modulating the signaling pathway.
-
References
Safety Operating Guide
Proper Disposal of Melilotigenin C: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Melilotigenin C, a triterpenoid compound utilized in scientific research and drug development. Due to the absence of a specific Safety Data Sheet (SDS) with official disposal instructions, this protocol is based on general best practices for the disposal of research-grade chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it may possess toxicological properties that have not yet been fully characterized.
Key Safety and Handling Information
Quantitative Data Summary
While specific quantitative safety thresholds for this compound are not established, the following table summarizes its known physical and chemical properties.
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates |
| CAS Number | 188970-21-0 | Pharmaffiliates |
| Molecular Formula | C30H48O3 | Pharmaffiliates |
| Molecular Weight | 456.71 g/mol | Pharmaffiliates |
| Physical State | Solid | [2] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Experimental Protocols
Currently, there are no standardized experimental protocols for the disposal of this compound. The following step-by-step disposal procedure is a recommendation based on general laboratory chemical waste guidelines.
Step-by-Step Disposal Procedure for this compound
-
Waste Collection:
-
Collect all solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic solids and be sealable to prevent leakage or spillage.
-
Label the container as "Hazardous Waste: this compound (CAS: 188970-21-0)" and include the date of accumulation.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. The solvent used should be clearly indicated on the label.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name, CAS number, and quantity.
-
Follow all institutional and local regulations for the packaging and transportation of hazardous waste.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
